Sulfate monohydrate
Description
Properties
CAS No. |
10193-30-3 |
|---|---|
Molecular Formula |
H4O5S |
Molecular Weight |
116.10 g/mol |
IUPAC Name |
sulfuric acid;hydrate |
InChI |
InChI=1S/H2O4S.H2O/c1-5(2,3)4;/h(H2,1,2,3,4);1H2 |
InChI Key |
FWFGVMYFCODZRD-UHFFFAOYSA-N |
Canonical SMILES |
O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis Pathways and Crystallization Mechanisms of Sulfate Monohydrate
Controlled Laboratory Synthesis Methodologies
The synthesis of sulfate (B86663) monohydrate in a laboratory setting can be achieved through several controlled methods. These techniques allow for the precise manipulation of reaction conditions to produce crystals with desired characteristics.
Aqueous Precipitation and Controlled Crystallization Techniques
Aqueous precipitation is a common and straightforward method for synthesizing sulfate monohydrates. This technique involves creating a supersaturated solution from which the desired compound crystallizes. mdpi.com The process is governed by the principle of solubility; as the concentration of the solute exceeds its solubility limit, solid crystals begin to form. mdpi.comleeds.ac.uk
Controlled crystallization can also be achieved by carefully managing factors such as pH and the concentration of reactants. For example, the preparation of zinc sulfate monohydrate from zinc-containing waste residue involves reacting the residue with a sulfuric acid solution, followed by a series of purification and filtration steps, ultimately leading to the evaporation and drying of the filtrate to obtain the monohydrate product. google.com Similarly, tetraamminecopper(II) this compound is synthesized by dissolving copper(II) sulfate pentahydrate in water and then adding concentrated ammonia (B1221849) and ethanol (B145695) to induce the formation of dark blue crystals. scribd.com
Table 1: Parameters Influencing Aqueous Precipitation of Sulfate Monohydrates
| Parameter | Effect on Crystallization | Example Compound |
|---|---|---|
| Temperature | Affects solubility and reaction kinetics. researchgate.netchemicalpapers.com | Manganese this compound |
| Antisolvent | Reduces solubility, inducing precipitation. researchgate.netsquarespace.com | Manganese this compound |
| pH | Influences the stability and formation of specific phases. google.com | Zinc this compound |
| Reactant Concentration | Determines the degree of supersaturation. researchgate.net | Barium Sulfate |
Hydrothermal and Solvothermal Routes for this compound Phases
Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperatures and pressures. mpg.dewikipedia.org These techniques are particularly useful for synthesizing materials that are difficult to obtain under ambient conditions. The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. wikipedia.org
Hydrothermal synthesis has been successfully used to produce various this compound phases. For example, sodium yttrium this compound (NaY[SO₄]₂·H₂O) has been synthesized by heating a mixture of sodium sulfate and yttrium sulfate octahydrate in water in a Teflon-lined autoclave. mdpi.com This method allows for the formation of phase-pure powders and even single crystals. mdpi.com Similarly, high-percentage α-calcium sulfate hemihydrate, a related hydrated sulfate, has been prepared via a hydrothermal method, demonstrating the influence of starting material particle size and morphology on the phase transition rate and final product morphology. scirp.org The synthesis of manganese dioxide (MnO₂) from manganese this compound via a hydrothermal route also illustrates how reaction temperature can be controlled to obtain different crystal structures. sci-hub.se
Solvothermal synthesis offers additional control over the final product's properties by varying the solvent. researchgate.net This method has been employed for the synthesis of a wide range of materials, including metal-organic frameworks and various nanomaterials. researchgate.netosti.govacs.org While specific examples focusing solely on simple sulfate monohydrates are less common in the provided search results, the principles of solvothermal synthesis are broadly applicable. The choice of solvent can influence the crystal morphology, size, and even the crystalline phase of the resulting material. researchgate.net
Table 2: Comparison of Hydrothermal and Solvothermal Synthesis
| Feature | Hydrothermal Synthesis | Solvothermal Synthesis |
|---|---|---|
| Solvent | Water wikipedia.org | Non-aqueous solvents (e.g., alcohols, ammonia) wikipedia.org |
| Pressure | Autogenous (self-generated) mpg.de | Autogenous mpg.de |
| Temperature | Typically above the boiling point of water mpg.de | Typically above the boiling point of the solvent mpg.de |
| Advantages | Environmentally benign solvent, can produce high-purity crystals. mdpi.comscirp.org | Offers greater control over product properties through solvent choice. researchgate.net |
| Example Products | Sodium Yttrium this compound mdpi.com, α-Calcium Sulfate Hemihydrate scirp.org | Lithium Cobalt Phosphate osti.gov |
Mechanochemical Synthesis Approaches
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. acs.orgmdpi.com This approach is lauded for being environmentally friendly, often faster, and simpler than conventional solution-based routes. acs.orgd-nb.info
This technique has proven effective in synthesizing various materials, including metal-organic frameworks and, notably, sulfate-containing compounds. acs.org For instance, phase-pure syngenite (B78856) (K₂Ca(SO₄)₂·H₂O), a double this compound, has been synthesized by milling potassium sulfate and gypsum. d-nb.info This method offers a significant advantage over traditional co-precipitation, which generates large amounts of wastewater. d-nb.info The mechanochemical process can be optimized by controlling parameters such as milling time, speed, and the ball-to-powder ratio to produce sub-micrometer-sized crystals. d-nb.info
The underlying principle of mechanochemistry involves the direct absorption of mechanical energy, which can lead to chemical transformations. mdpi.com This can occur through the formation of localized "hot spots" due to friction or by bringing reactants into close contact, thereby facilitating solid-state reactions. rsc.org While the direct synthesis of simple, single-cation sulfate monohydrates via mechanochemistry is not extensively detailed in the provided results, the successful synthesis of more complex hydrated sulfates like syngenite underscores the potential of this technique. d-nb.info
Kinetic and Thermodynamic Studies of this compound Formation
Understanding the kinetics and thermodynamics of this compound formation is crucial for controlling the crystallization process and obtaining a product with desired properties. These studies delve into the mechanisms of nucleation and crystal growth and the impact of external factors.
Nucleation and Crystal Growth Kinetics under Varying Conditions
The formation of a crystalline solid from a solution is a two-step process: nucleation, the formation of stable nuclei, and crystal growth, the subsequent increase in the size of these nuclei. The kinetics of these processes are influenced by factors such as temperature, supersaturation, and the presence of seed crystals.
A study on the antisolvent crystallization of manganese this compound from a pregnant leach solution investigated the kinetics of the process. chemicalpapers.com The experimental data were found to fit the Avrami model well, which describes the kinetics of phase transformation. The calculated activation energy of 91 kJ/mol suggested that the process is controlled by surface integration, meaning the rate-limiting step is the incorporation of solute molecules into the crystal lattice. researchgate.netchemicalpapers.com The study also highlighted the influence of temperature, time, and seeding on the precipitation efficiency. chemicalpapers.com
The thermodynamics of crystallization are governed by the solubility of the compound under different conditions. The phase diagram of a system provides essential thermodynamic information on the relative stabilities of different phases. leeds.ac.uk For calcium sulfate, for example, the intersections of the solubility curves for gypsum (dihydrate), bassanite (hemihydrate), and anhydrite (anhydrous) define their respective thermodynamic stability fields during precipitation from an aqueous solution. leeds.ac.uk
Influence of Impurities and Additives on Crystallization Morphology
Impurities and additives present in the crystallization medium can have a profound impact on the nucleation, growth, and final morphology of the crystals. These substances can either promote or inhibit crystallization and can alter the shape and size of the resulting crystals.
The controlled addition of specific ions or molecules can also be a deliberate strategy to direct the crystallization process. For instance, in the hydrothermal synthesis of rare-earth iodate (B108269) sulfates, the concentration of sulfate ions in the reaction mixture was found to be a critical parameter that dictates the final crystalline product. nsf.gov This sensitivity to the chemical environment highlights the delicate balance of interactions that govern the formation of crystalline solids from solution.
Solution Chemistry and Supersaturation Effects on this compound Stability
The formation and stability of this compound crystals from an aqueous solution are fundamentally governed by the principles of solution chemistry, with supersaturation acting as the primary driving force for crystallization. univ-mrs.fr A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. diva-portal.org This non-equilibrium state is essential for both the nucleation (the initial formation of stable crystal nuclei) and the subsequent growth of the crystals. wikipedia.org
Supersaturation can be achieved through several methods, including solvent evaporation, cooling a saturated solution, or the dissolution of a metastable solid phase which has a higher solubility than the stable form. wikipedia.orgumich.edu For instance, in the case of sodium sulfate, cooling a solution saturated at a higher temperature can create a supersaturated state at a lower temperature, leading to the crystallization of a hydrated form. wikipedia.orgreddit.com The level of supersaturation is a critical parameter; high supersaturation levels tend to favor rapid nucleation, leading to the formation of many small crystals, while lower supersaturation allows for slower growth on existing crystals. mdpi.comacs.org
The stability of a specific hydrate (B1144303), such as a this compound, in solution is influenced by thermodynamic and kinetic factors. univ-mrs.fr According to Ostwald's rule of stages, a metastable phase (one that is not the most thermodynamically stable) may crystallize first from a supersaturated solution before transforming into the most stable form. univ-mrs.fr For example, studies on theophylline (B1681296) have shown that dissolving the anhydrous form can create the necessary supersaturation for the nucleation and growth of the more stable monohydrate crystals. umich.edu The presence of impurities or additives in the solution can also significantly impact the crystallization process by altering solubility, inhibiting nucleation, or modifying crystal growth rates and morphology. mdpi.commdpi.com The interplay between temperature, solute concentration, and solution composition ultimately determines whether the monohydrate is the favored crystalline product. researchgate.net
Table 1: Factors Influencing this compound Stability and Crystallization in Solution
| Factor | Description | Impact on Crystallization |
| Supersaturation | The state where solute concentration exceeds its equilibrium solubility. It is the driving force for both nucleation and crystal growth. univ-mrs.frnih.gov | Higher supersaturation generally increases the nucleation rate, potentially leading to smaller crystals. mdpi.com Lower supersaturation favors crystal growth over nucleation. |
| Temperature | Affects the solubility of the sulfate salt. For many sulfates, solubility decreases as temperature is lowered, which can be used to induce supersaturation. wikipedia.orgacs.org | Controls the level of supersaturation and can determine which hydrate phase is thermodynamically stable. nih.gov |
| Solvent/Additives | The properties of the solvent and the presence of other ions or molecules (impurities/additives) can alter the solubility and crystal growth kinetics. mdpi.commdpi.com | Additives can inhibit or promote nucleation and growth, and can modify the final crystal shape and size by adsorbing onto specific crystal faces. mdpi.commdpi.com |
| Metastable Phases | The initial crystallization of a less stable, metastable hydrate (e.g., a polyhydrate or anhydrous form) can precede the formation of the stable monohydrate. univ-mrs.frumich.edu | The dissolution of a metastable phase can create the supersaturation necessary for the stable monohydrate to crystallize via a solvent-mediated transformation. umich.edu |
Solid-State Reactions and Phase Transformations Yielding this compound
Sulfate monohydrates can be synthesized through solid-state reactions, which involve the transformation of a solid precursor into the desired monohydrate phase without the medium of a solvent. These transformations are typically induced by changes in temperature or atmospheric humidity and represent crucial pathways for producing specific hydrated forms. acs.org The primary solid-state routes include the direct hydration of anhydrous sulfate compounds and the controlled dehydration of sulfates with a higher water content (polyhydrates).
The formation of a this compound can be achieved by the direct hydration of its corresponding anhydrous sulfate. This process involves the incorporation of water molecules into the crystal lattice of the anhydrous solid. umich.edu The reaction can proceed either as a solid-solid transformation, where water vapor directly interacts with the solid, or as a solvent-mediated process if trace amounts of liquid water are present, which can facilitate the dissolution of the anhydrous phase and recrystallization of the monohydrate. umich.edu
The kinetics of hydration are dependent on factors such as temperature and the partial pressure of water vapor. acs.org For a hydration reaction to occur, the water vapor pressure in the environment must be above the equilibrium pressure between the anhydrous and monohydrate phases. acs.org Studies on various salts demonstrate this transformation. For example, anhydrous theophylline can convert to its monohydrate form when exposed to water. umich.edu Similarly, the hydration of anhydrous sodium sulfate is a well-documented process. nih.gov Investigations into the hydration of magnesium this compound (starting material) to higher hydrates have provided insight into the mechanisms of water uptake in sulfate systems, which are often studied for applications like thermochemical heat storage. d-nb.info
Table 2: Examples of this compound Formation via Hydration of Anhydrous Phases
| Anhydrous Precursor | Resulting Monohydrate | Reaction Description |
| Anhydrous Theophylline | Theophylline Monohydrate | Occurs when the anhydrous solid is in contact with water, proceeding via dissolution and subsequent nucleation and growth of the monohydrate. umich.edu |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sodium this compound (Na₂SO₄·H₂O) | Forms as an intermediate during the hydration of the anhydrous salt to the decahydrate (B1171855) under certain conditions. nih.gov |
| Anhydrous Copper Sulfate (CuSO₄) | Copper this compound (CuSO₄·H₂O) | The monohydrate is a stable phase that can be formed by hydrating the anhydrous salt under controlled humidity. It is itself a precursor to higher hydrates. acs.org |
A common and effective method for synthesizing sulfate monohydrates is the controlled thermal dehydration of polyhydrated sulfate precursors. Polyhydrated sulfates contain more than one water molecule per formula unit (e.g., hexahydrates or heptahydrates). By carefully heating these compounds, it is possible to drive off a specific number of water molecules to yield the monohydrate. usra.edu
The process is highly dependent on temperature, with different hydrates often forming at distinct temperature ranges. For instance, magnesium this compound (kieserite) can be prepared by heating magnesium sulfate heptahydrate (epsomite) to approximately 120°C. wikipedia.org Further heating will lead to the anhydrous phase. wikipedia.org The dehydration process is not always a single step; it can occur in a sequential fashion, where intermediate hydrates with lower water content are formed before the monohydrate is obtained. usra.eduakjournals.com Studies on the dehydration pathways of magnesium sulfate have shown that the monohydrate can be formed from precursors like epsomite (MgSO₄·7H₂O) or hexahydrite (MgSO₄·6H₂O) under specific temperature and humidity conditions. researchgate.net Similarly, the dehydration of α-nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) to its monohydrate phase has been detailed, showing a complex process that can be influenced by the physical structure of the starting crystal. akjournals.com
Table 3: Examples of this compound Formation via Dehydration of Polyhydrated Precursors
| Polyhydrated Precursor | Resulting Monohydrate | Dehydration Conditions |
| Magnesium Sulfate Heptahydrate (Epsomite, MgSO₄·7H₂O) | Magnesium this compound (Kieserite, MgSO₄·H₂O) | Heating to ~120°C. wikipedia.org Can also be formed at lower temperatures (e.g., 50°C) under controlled low humidity. researchgate.net |
| Magnesium Sulfate Hexahydrate (Hexahydrite, MgSO₄·6H₂O) | Magnesium this compound (Kieserite, MgSO₄·H₂O) | Forms as a product of dehydration of the hexahydrate. usra.eduresearchgate.net |
| α-Nickel(II) Sulfate Hexahydrate (α-NiSO₄·6H₂O) | Nickel(II) this compound (NiSO₄·H₂O) | Occurs as a distinct step during non-isothermal heating of the hexahydrate precursor. akjournals.com |
| Iron(II) Sulfate Heptahydrate (Melanterite, FeSO₄·7H₂O) | Iron(II) this compound (Szomolnokite, FeSO₄·H₂O) | Can be formed through the thermal dehydration of the heptahydrate. cornell.edu |
Advanced Structural and Electronic Characterization of Sulfate Monohydrate
X-ray and Neutron Diffraction Analysis
Diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline materials like sulfate (B86663) monohydrates. By analyzing the scattering patterns of X-rays or neutrons, scientists can determine the positions of individual atoms within the crystal lattice.
Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the precise atomic arrangement in a crystalline solid. This technique involves directing a focused beam of X-rays onto a single, well-formed crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the positions of atoms can be deduced with high accuracy.
For instance, the crystal structure of isoguanine (B23775) sulfate monohydrate, (C₅H₆N₅O)₂SO₄·H₂O, was determined using SCXRD. iucr.org The analysis revealed a monoclinic crystal system with space group A2/a. iucr.org The sulfate ions and water molecules in this structure occupy positions on twofold axes. iucr.org Similarly, SCXRD studies on di-glycine this compound (DGSM) confirmed its monoclinic crystal system with a non-centrosymmetric space group, which is a prerequisite for certain nonlinear optical properties. mahendrapublications.com
In another example, the structure of histamine (B1213489) this compound was elucidated by the heavy-atom method and refined using least-squares calculations based on SCXRD data. iucr.org This study revealed that the imidazole (B134444) ring is protonated. iucr.org The crystal structure of atropine (B194438) this compound was solved and refined using synchrotron X-ray powder diffraction data, which showed that it crystallizes in the space group P21/n. cambridge.org
The precision of SCXRD allows for the detailed characterization of bond lengths and angles, providing fundamental data for understanding the chemical interactions within the crystal.
Table 1: Crystallographic Data for Select Sulfate Monohydrates Determined by SCXRD
| Compound | Crystal System | Space Group | Reference |
| Isoguanine this compound | Monoclinic | A2/a | iucr.org |
| Di-Glycine this compound | Monoclinic | P21/c | mahendrapublications.com |
| Atropine this compound | Monoclinic | P21/n | cambridge.org |
| Hyoscyamine this compound | Monoclinic | P21 | cambridge.org |
| Chloroquine Sulphate Monohydrate | Orthorhombic | P212121 | cambridge.orgcambridge.org |
| Lithium this compound | Monoclinic | P21 | aip.orgosti.gov |
Powder X-ray Diffraction for Phase Identification and Microstructure Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the microstructure of a material. Instead of a single crystal, PXRD uses a finely powdered sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline phases present.
PXRD is crucial for confirming the purity of a synthesized this compound and for identifying any polymorphic forms or impurities. For example, the crystalline nature of zinc sulphate monohydrate doped glycine (B1666218) (ZSG) crystals was confirmed using PXRD analysis. tsijournals.com In the case of atropine this compound, synchrotron X-ray powder diffraction data was instrumental in solving and refining its crystal structure. cambridge.orgresearchgate.net
The technique is also used to track structural changes. For instance, shock wave-induced reversible phase transitions in lithium this compound (Li₂SO₄·H₂O) from a crystalline to a semi-crystalline state were evaluated by X-ray diffraction. researchgate.net Similarly, high-pressure PXRD studies on ferrous this compound (FeSO₄·H₂O), also known as szomolnokite, revealed structural transitions under pressure. caltech.edu
Table 2: PXRD Applications in this compound Analysis
| Application | This compound Example | Key Finding | Reference(s) |
| Phase Identification | Chloroquine Sulphate Monohydrate | Orthorhombic, space group P212121. | cambridge.orgcambridge.org |
| Structural Solution | Atropine this compound | Solved and refined using synchrotron data. | cambridge.orgresearchgate.net |
| Purity Confirmation | Zinc Sulphate Monohydrate Doped Glycine | Confirmed the crystalline nature of the compound. | tsijournals.com |
| Phase Transition Study | Lithium this compound | Observed reversible transitions under shock waves. | researchgate.netresearchgate.net |
| High-Pressure Behavior | Ferrous this compound | Identified structural transitions at high pressure. | caltech.edu |
Neutron Diffraction for Hydrogen Atom Localization and Magnetic Structures
While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction particularly powerful for locating light atoms, such as hydrogen, in the presence of heavier atoms. This is because the scattering power of atoms for neutrons does not depend on the atomic number in a simple way.
Neutron diffraction studies have been crucial for precisely determining the positions of hydrogen atoms in the water molecules and hydroxyl groups within sulfate monohydrates, which is essential for understanding hydrogen bonding networks. A neutron diffraction study of lithium this compound (Li₂SO₄·H₂O) at various temperatures (293, 80, and 20 K) precisely located the hydrogen atoms. aip.orgosti.gov This study revealed that the water molecule is weakly hydrogen-bonded to an oxygen atom of a neighboring water molecule and to an oxygen atom of a sulfate ion. researchgate.netaip.org The O-H···O bond angles were determined to be 151.0° and 152.6°. aip.org
Furthermore, the magnetic moment of the neutron allows it to interact with unpaired electrons, making neutron diffraction an ideal tool for studying the magnetic structure of materials containing paramagnetic ions. For compounds like ferrous this compound, neutron diffraction can reveal the arrangement of magnetic moments in the crystal lattice at low temperatures.
Spectroscopic Investigations of this compound Bonding and Structure
Spectroscopic techniques probe the energy levels within molecules and crystals, providing detailed information about chemical bonding, functional groups, and the local environment of atoms.
Vibrational Spectroscopy (Raman and FTIR) for Molecular Fingerprinting and Hydrogen Bonding
Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, is used to identify the "molecular fingerprint" of a compound by detecting the vibrations of its chemical bonds. Specific functional groups, such as the sulfate ion (SO₄²⁻) and water molecules (H₂O), exhibit characteristic vibrational modes at specific frequencies.
In sulfate monohydrates, the sulfate ion has four fundamental vibrational modes. The symmetry of the sulfate ion in the crystal structure affects the number of observed bands. rruff.info For example, a reduction in symmetry from the free ion (tetrahedral) can cause the splitting of degenerate vibrational modes. rruff.info
These techniques are also highly sensitive to hydrogen bonding. The formation of hydrogen bonds typically causes a red-shift (lowering of frequency) and broadening of the O-H stretching vibrations of the water molecules. The FTIR spectrum of 4,4'-diamoniumdiphenylmethan sulfate hydrate (B1144303) shows a broad band from 3700 to 2500 cm⁻¹, which is indicative of the stretching modes of OH, NH₃, and H₂O involved in hydrogen bonding. scirp.org Similarly, in fibroferrite (Fe(OH)SO₄·5H₂O), both FTIR and Raman spectra show a very broad absorption in the water stretching region (3600 to 2600 cm⁻¹), confirming the presence of a complex hydrogen bond network. schweizerbart.de
Raman spectroscopy has been used to distinguish between different hydrates of ferrous sulfate (FeSO₄), such as the heptahydrate, tetrahydrate, and monohydrate, based on their unique spectral features. usra.edu
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Sulfate Monohydrates
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference(s) |
| H₂O / OH | Stretching (Hydrogen Bonded) | 2500 - 3700 | scirp.orgschweizerbart.de |
| SO₄²⁻ | Symmetric Stretch (ν₁) | ~980 - 1020 | rruff.infousra.edu |
| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1100 - 1200 | rruff.info |
| SO₄²⁻ | Bending Modes (ν₂, ν₄) | ~400 - 670 | rruff.info |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique that provides information about the local chemical environment of specific atomic nuclei. For sulfate monohydrates, nuclei such as ¹H, ¹³C, ¹⁷O, and ³³S can be studied.
¹⁷O ssNMR is particularly useful for investigating the structure and dynamics of water molecules in hydrated solids. researchgate.net Studies on lithium this compound have used ¹⁷O NMR to measure the quadrupolar coupling and chemical shift tensors of the water molecules, providing detailed insight into their local environment. researchgate.net
³³S ssNMR, despite challenges due to the low natural abundance and quadrupolar nature of the ³³S nucleus, can directly probe the sulfate ions. rsc.org The chemical shifts and quadrupolar coupling constants are sensitive to the local symmetry and bonding environment of the sulfate group. mdpi.com
¹H ssNMR is used to study the hydrogen atoms, providing information on hydrogen bonding and molecular dynamics. acs.org For organic sulfate monohydrates, ¹³C ssNMR is essential for characterizing the carbon framework of the organic cation. nih.gov The chemical shifts of the carbon atoms are sensitive to their local environment, allowing for the identification of different functional groups and the study of intermolecular interactions. nih.gov
Table 4: Nuclei Probed by ssNMR in this compound Studies
| Nucleus | Information Obtained | Example Compound(s) | Reference(s) |
| ¹H | Hydrogen bonding, proton environments | General | acs.org |
| ¹³C | Carbon framework of organic cations | Pharmaceutical excipients | nih.gov |
| ¹⁷O | Water molecule environment and dynamics | Lithium this compound | researchgate.net |
| ³³S | Sulfate ion local environment and symmetry | Ettringite, various inorganic sulfates | rsc.orgmdpi.com |
| ¹⁵N | Amine group characterization | Glucosamine monosaccharides | acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides valuable information about the elemental composition and chemical oxidation states of the near-surface region of a material. wikipedia.org In the context of sulfate monohydrates, XPS is instrumental in verifying the elemental constituents, determining their oxidation states, and investigating the surface chemistry. researchgate.netpsi.ch
The analysis involves irradiating the sample with a monochromatic X-ray source, which causes the emission of core-level electrons. wikipedia.org The binding energy of these photoelectrons is characteristic of the element and its chemical environment. wikipedia.org For a generic metal this compound (MSO₄·H₂O), high-resolution spectra of the metal's core levels, as well as the O 1s, and S 2p regions, are of primary interest.
Studies on various sulfate compounds have demonstrated the utility of XPS in distinguishing between different sulfur species, such as sulfate (SO₄²⁻) and sulfide (B99878) (S²⁻). researchgate.net For instance, in iron sulfate compounds, the Fe 2p spectrum exhibits complex multiplet splitting patterns that can be used to differentiate between the Fe²⁺ and Fe³⁺ oxidation states. surfacesciencewestern.comthermofisher.com High-spin Fe²⁺ compounds show characteristic satellite features that are absent in low-spin Fe²⁺ or high-spin Fe³⁺ compounds. thermofisher.com
In the case of zinc this compound (ZnSO₄·H₂O), XPS analysis has been used to confirm the chemical composition of the outer layers. mdpi.com One study on nanocomposites containing ZnSO₄·H₂O reported the atomic percentages of the constituent elements on the surface. mdpi.com Similarly, the analysis of basic magnesium sulfate has identified the binding energies for O, S, and Mg, confirming the presence of sulfate and magnesium in their expected oxidation states. researchgate.net
The binding energies of the core levels are sensitive to the chemical environment, including the presence of water of hydration. The O 1s spectrum, for example, can often be deconvoluted to distinguish between oxygen in the sulfate anion, in the water molecule, and potentially in surface-adsorbed water or hydroxyl groups.
Below is a table summarizing typical binding energy ranges for elements in different sulfate monohydrates, compiled from various studies and databases.
| Compound | Element | Core Level | Binding Energy (eV) | Reference |
| Zinc this compound (Goslarite) | Zn | 2p₃/₂ | ~1022.0 | xpsdatabase.net |
| S | 2p | ~169.0 | xpsdatabase.net | |
| O | 1s | ~532.0 | xpsdatabase.net | |
| Iron(III) Sulfate | Fe | 2p₃/₂ | ~713.0 | xpsdatabase.net |
| S | 2p | ~169.0 | xpsdatabase.net | |
| O | 1s | ~532.0 | xpsdatabase.net | |
| Magnesium Sulfate | Mg | 1s | ~1304.0 | researchgate.net |
| Mg | 2p | ~51.0 | xpsdatabase.net | |
| S | 2p | ~169.0 | researchgate.net | |
| O | 1s | ~531.0 | researchgate.net |
Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing methods used. The C 1s peak from adventitious carbon is often used as a reference at ~284.8-285.0 eV. wikipedia.orgxpsdatabase.net
X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material. princeton.educovalentmetrology.com It is particularly useful for characterizing the coordination environment, oxidation state, and bond distances in both crystalline and amorphous materials. princeton.educovalentmetrology.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). surfacesciencewestern.com
For sulfate monohydrates, sulfur K-edge XAS is particularly informative. The position and features of the sulfur K-edge (around 2482 eV) are highly sensitive to the oxidation state and local environment of the sulfur atom. researchgate.net The XANES region provides details on the electronic structure, such as the degree of covalency in the metal-sulfate bond. nih.govosti.gov
Studies on transition metal sulfates have revealed that even without a direct bond between the metal and sulfur atoms, the electronic state of the metal influences the sulfur K-edge XANES spectrum. nih.govosti.gov This is due to charge transfer from the sulfate ligand to the paramagnetic metal ion, which induces spin polarization and confers a degree of radical character onto the sulfate. osti.gov This effect results in pre-edge features in the XAS spectra. For example, a study on a series of monodentate sulfate complexes of Co(II), Ni(II), and Cu(II) showed well-defined pre-edge transitions at energies significantly below the main absorption edge, features that were absent in the equivalent Zn(II) complex, which has a filled d-shell. nih.govosti.gov
The presence and energy of these pre-edge features can be correlated with the metal's d-electron configuration and the covalency of the M-O-S linkage. nih.gov One study reported a pre-edge feature in anhydrous CuSO₄ at 2478.8 eV, which was not present in ZnSO₄ or copper sulfate pentahydrate, indicating a high degree of covalency and radical character on the sulfate ligand in the anhydrous form. nih.gov
The EXAFS region, on the other hand, provides quantitative information about the local atomic structure around the absorbing atom, including the number and type of neighboring atoms and their bond distances. Analysis of the EXAFS oscillations can reveal the S-O bond distances within the sulfate tetrahedron and, in some cases, information about the second coordination shell, which includes the metal cation and the oxygen from the water molecule.
The table below presents data on sulfur K-edge pre-edge features for various transition metal sulfate complexes, which provides insight into the electronic structure of sulfate monohydrates.
| Compound Type | Metal Ion | Pre-edge Feature Energy (eV) | Interpretation | Reference |
| Monodentate Sulfate Complex | Co(II) | 2479.4 | Metal-induced ligand radicalization and spin-polarization. | osti.gov |
| Monodentate Sulfate Complex | Ni(II) | 2479.9 | Metal-induced ligand radicalization and spin-polarization. | osti.gov |
| Monodentate Sulfate Complex | Cu(II) | 2478.4 | Metal-induced ligand radicalization and spin-polarization. | osti.gov |
| Anhydrous Copper Sulfate | Cu(II) | 2478.8 | High covalence and redistribution of sulfur 3p-based unoccupied orbitals. | nih.gov |
| Monodentate Sulfate Complex | Zn(II) | Featureless | No d-electron holes, minimal covalency effect on S K-edge. | nih.govosti.gov |
Electron Microscopy and Diffraction Techniques for Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM) for Crystal Habit and Surface Features
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology, crystal habit, and surface topography of this compound particles. covalentmetrology.com It produces high-resolution images by scanning a focused beam of electrons over a sample's surface and detecting the resulting secondary or backscattered electrons. covalentmetrology.com This method provides a three-dimensional appearance and is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis on the observed features.
The crystal habit of sulfate monohydrates can vary significantly depending on the cation and the conditions of formation. For example, kieserite (MgSO₄·H₂O), a common magnesium this compound mineral, is often described as having a massive or granular crystal habit. wikipedia.org SEM photomicrographs have shown kieserite appearing as mosaic-like crystals. researchgate.net
In contrast, synthetic iron(II) this compound (FeSO₄·H₂O) has been observed under SEM with well-defined crystal structures. researchgate.net The morphology can be influenced by the synthesis process, such as the concentration of reagents and the type of precipitating agent used. researchgate.net For instance, amorphous iron sulfates, including a monohydrate form, have been synthesized and characterized, showing a lack of long-range order and distinct morphologies compared to their crystalline counterparts. osti.govnih.gov
SEM analysis is also crucial for observing surface features that can influence a material's properties. These features can include crystal growth steps, etch pits, fractures, and the presence of secondary phases or coatings. For example, in studies of the decomposition of hydrated magnesium sulfate, SEM has been used to observe structural changes and the formation of intermediate phases on the crystal surface. core.ac.uk
The table below summarizes the observed morphologies for several sulfate monohydrates as described in the literature.
| Compound | Common Name/Form | Observed Morphology and Surface Features | Reference |
| Magnesium this compound | Kieserite | Massive, granular; rarely as pyramidal crystals. Mosaic-like crystals. | wikipedia.orgresearchgate.net |
| Iron(II) this compound | Szomolnokite | Crystalline structures, with morphology dependent on synthesis. Amorphous forms lack long-range order. | researchgate.netosti.govnih.gov |
| Zinc this compound | Gunningite | Often found in association with other sulfates, morphology can be granular. | wikipedia.org |
| Cobalt(II) this compound | Cobaltkieserite | Reddish crystalline solid. | wikipedia.org |
Transmission Electron Microscopy (TEM) and Electron Diffraction
Transmission Electron Microscopy (TEM) and associated electron diffraction techniques provide unparalleled insight into the internal microstructure, crystallinity, and crystallographic orientation of this compound materials at the nanoscale. usra.edu TEM operates by transmitting a beam of electrons through an ultrathin specimen, allowing for the visualization of features such as crystal defects, grain boundaries, and even atomic lattices. usra.edu
When coupled with Selected Area Electron Diffraction (SAED), TEM can be used to definitively identify the crystal structure of individual nanoparticles or specific regions within a larger grain. nih.govd-nb.info A crystalline material will produce a characteristic pattern of sharp diffraction spots, while an amorphous material will yield diffuse rings. usra.edu
A notable application of TEM and SAED has been in the study of sulfate salts relevant to planetary science. For instance, research on cryo-formed sulfate mixtures containing magnesium and iron showed the re-precipitation of crystalline monohydrated Mg-sulfate (kieserite) from an amorphous matrix. usra.edu TEM analysis identified distinct grain types: large, glassy, amorphous Fe-enriched grains and smaller, crystalline Mg-enriched clusters. usra.edu The SAED patterns of these clusters displayed sharp diffraction points with d-spacings that corresponded to kieserite, confirming its crystalline nature. usra.edu
Electron diffraction patterns can be indexed to determine the unit cell parameters and space group of the crystalline phase. geoscienceworld.orgarizona.eduslideshare.net For example, electron diffraction patterns of the hydrated nickel-aluminum sulfate mineral carrboydite indicated a hexagonal unit cell. geoscienceworld.orgarizona.edu In another study, SAED patterns of synthetic basic ferric sulfate were consistent with a C2/c space group, which was crucial for solving its crystal structure. d-nb.info
The combination of bright-field imaging in TEM, which provides morphological information, and SAED, which gives crystallographic data, is a powerful approach for the comprehensive microstructural characterization of this compound compounds.
| Technique | Information Obtained | Application to this compound | Reference |
| Transmission Electron Microscopy (TEM) | Internal morphology, microstructure, crystal defects, grain size and shape. | Visualization of nano-scale crystalline clusters of Mg-sulfate monohydrate within an amorphous matrix. Observation of nanoparticle morphology for cobalt sulfate. | usra.eduresearchgate.net |
| Selected Area Electron Diffraction (SAED) | Crystallinity, crystal structure, lattice parameters, and crystallographic orientation. | Identification of crystalline kieserite (MgSO₄·H₂O) through its characteristic diffraction pattern. Determination of the space group for ferric and nickel-containing hydrated sulfates. | usra.edud-nb.infogeoscienceworld.orgarizona.edu |
Geochemical and Mineralogical Studies of Sulfate Monohydrate
Terrestrial Occurrences and Genesis
On Earth, sulfate (B86663) monohydrates are found in a variety of geological settings, primarily linked to evaporative conditions and the chemical weathering of sulfide-bearing rocks. Their presence and the minerals they associate with offer a window into the hydrochemistry of the environments in which they formed.
Sulfate monohydrates are a common constituent of evaporite deposits, which form from the evaporation of saline water bodies. In these settings, as water evaporates, the concentration of dissolved salts increases, leading to the precipitation of various minerals in a sequence determined by their solubility. Less soluble minerals precipitate first, followed by more soluble ones.
Magnesium sulfate monohydrate (kieserite, MgSO₄·H₂O) is frequently found in marine evaporites. It often occurs with other evaporite minerals such as halite, carnallite, polyhalite, anhydrite, and gypsum. The specific assemblage of sulfate minerals in an evaporite deposit can be complex and provides crucial clues about the chemical composition of the parent brine. For instance, the presence of minerals like bloedite, epsomite, and mirabilite alongside sulfate monohydrates in some modern saline lakes points to specific hydrochemical conditions, often influenced by microbial activity. Geochemical modeling of these environments helps to understand the precipitation sequences and the role of biological processes in mineral formation.
The study of these mineral assemblages is key to understanding the hydrochemistry of ancient surface waters. Careful examination of the textures and fabrics of these minerals allows for the determination of the crystallization sequence during evaporation.
Sulfate monohydrates play a significant role in environments affected by the weathering of sulfide (B99878) minerals, a process that is the primary cause of acid mine drainage (AMD). The oxidation of common sulfide minerals like pyrite (B73398) (FeS₂) in the presence of water and oxygen generates sulfuric acid, leading to highly acidic conditions.
This process is summarized by the following reactions:
2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq)
4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l)
FeS₂(s) + 14Fe³⁺(aq) + 8H₂O(l) → 15Fe²⁺(aq) + 2SO₄²⁻(aq) + 16H⁺(aq)
Fe³⁺(aq) + 3H₂O(l) → Fe(OH)₃(s) + 3H⁺(aq)
These reactions release large amounts of acidity, sulfate, and dissolved metals into the water. copernicus.orgresearchgate.net In arid and semi-arid climates, the evaporation of this acidic, sulfate-rich water leads to the precipitation of a variety of water-soluble metal-sulfate salts, including monohydrates like szomolnokite (FeSO₄·H₂O). These efflorescent salt blooms are temporary stores of acidity and metals. astrobiology.com During subsequent rainfall or snowmelt, these soluble salts can rapidly dissolve, causing a sudden and severe decline in water quality. astrobiology.com
The specific suite of secondary sulfate minerals that forms, including various hydrated sulfates, provides direct evidence of the sulfide oxidation pathways and the composition of the waters from which they precipitated. thebrighterside.newsresearchgate.net The mineralogy of these deposits can be used to understand the cycling of metals and acidity in these surficial environments. astrobiology.com
The precipitation of this compound is governed by a set of specific hydrogeochemical conditions. These controlling factors determine whether this compound will form and its stability relative to other hydrated sulfate minerals.
Key hydrogeochemical controls include:
Temperature and Water Activity: The stability of different hydrated sulfates is highly dependent on temperature and the activity of water (which is related to relative humidity in the air and solute concentration in water). For example, in the magnesium sulfate-water system, kieserite (monohydrate) is generally more stable at higher temperatures, while more hydrated forms like epsomite (heptahydrate) are favored at lower temperatures and higher water activities.
pH: The pH of the solution is a critical factor, especially in environments rich in iron. Acidic conditions, typical of acid mine drainage, are conducive to the formation of iron sulfate minerals.
Microbial Activity: Microorganisms can play a significant role in mediating the precipitation of sulfate minerals. researchgate.net Metabolic processes can create microenvironments with altered pH and chemical compositions that favor the nucleation and growth of certain minerals, even in solutions that are undersaturated with respect to that mineral. semineral.esresearchgate.net
Kinetics: The rate of precipitation is influenced by factors such as the degree of supersaturation, the presence of nucleation sites (including microbial surfaces), and the presence of inhibitors that can slow down crystal growth. numberanalytics.comaip.org
Table 1: Key Hydrogeochemical Controls on this compound Precipitation
| Controlling Factor | Influence on this compound Precipitation |
|---|---|
| Temperature | Higher temperatures generally favor the formation of less hydrated sulfates, including monohydrates. numberanalytics.com |
| Water Activity | Lower water activity (e.g., in highly saline brines or low humidity environments) favors the stability of sulfate monohydrates over more hydrated forms. |
| pH | Influences the solubility of metal ions and can determine which sulfate minerals will precipitate. Acidic conditions are often associated with iron sulfate formation. numberanalytics.com |
| Ionic Strength | High concentrations of dissolved salts in brines affect mineral solubility and can promote the precipitation of specific sulfate monohydrates. numberanalytics.com |
| Microbial Activity | Can create localized chemical conditions that induce the precipitation of sulfate minerals, even from undersaturated solutions. semineral.esresearchgate.net |
Extraterrestrial Detection and Implications
The detection of sulfate monohydrates on other planetary bodies, particularly Mars and the icy moons of the outer solar system, has profound implications for our understanding of their past and present environments, including their potential for habitability.
Mars: Sulfate minerals are widespread on the Martian surface, a discovery that points to a history of significant aqueous activity. cheminst.canasa.gov Data from orbital spectrometers, such as the Compact Reconnaissance Imaging Spectrometer for Mars (CRISM) on the Mars Reconnaissance Orbiter, and in-situ analyses by rovers like Opportunity, Spirit, Curiosity, and Perseverance have identified various sulfate minerals, including monohydrated forms. researchgate.netcheminst.cafrontiersin.org
Notably, magnesium this compound (kieserite) has been identified in several locations. jhuapl.edu The Curiosity rover, for example, has analyzed sedimentary rocks in Gale crater that contain magnesium sulfates. cheminst.ca The Perseverance rover has also found evidence for multiple generations of calcium sulfate minerals in Jezero Crater. independent.co.uk These sulfates often appear in layered deposits and as veins within rocks, suggesting precipitation from water. thebrighterside.news The different hydration states of these sulfates, from monohydrated to more polyhydrated forms, are observed in distinct layers, which may reflect changes in water chemistry or post-depositional processes. scitechdaily.com
Icy Moons: Spectroscopic data suggest that hydrated magnesium sulfates are likely present on the surfaces of Jupiter's icy moon Europa and Saturn's moon Enceladus. nih.gov While direct identification of this compound is challenging, it is considered a plausible component of the mineral assemblages on these worlds. researchgate.net The surfaces of these moons are subjected to intense radiation, which can alter the original mineralogy. However, the presence of sulfates is inferred from the interaction of this radiation with surface materials and from the composition of plumes erupting from Enceladus's subsurface ocean. researchgate.netastrobiology.com It is hypothesized that sulfate-rich oceans could exist on these moons, with salts being transported to the surface. scispace.com
The discovery of sulfate monohydrates on Mars has been a cornerstone in reconstructing its ancient climate and hydrological history. The transition from clay-rich terrains (formed in neutral to alkaline water) to widespread sulfate deposits suggests a major environmental shift on early Mars, likely towards more acidic and saline conditions. copernicus.orgjhuapl.edu The presence of different sulfate minerals, including monohydrates, allows scientists to infer the chemistry and salinity of the water in which they formed. jhuapl.edu For example, layered sulfate deposits with varying hydration states in Valles Marineris and Gale Crater point to fluctuating environmental conditions, possibly due to cycles of evaporation and flooding. researchgate.netscitechdaily.com
From an astrobiological perspective, sulfate deposits are of immense interest. On Earth, sulfate minerals can preserve microscopic fossils and other biosignatures for geological timescales. thebrighterside.newsresearchgate.net The discovery of sulfates on Mars, therefore, highlights these locations as prime targets in the search for evidence of past life. researchgate.net The environments in which these sulfates formed, potentially ancient lakes or groundwater systems, could have been habitable. thebrighterside.newsindependent.co.uk The presence of both oxidized (sulfate) and reduced sulfur species could have provided a source of energy for microbial life. astrobiology.com
On icy moons like Europa, the presence of sulfates in a subsurface ocean would be significant for astrobiology. astrobiology.com Chemical reactions involving sulfur compounds could provide the necessary energy to sustain a chemosynthetic biosphere in the absence of sunlight. nih.gov The detection of sulfates on the surface, potentially originating from the ocean below, strengthens the case for these moons as potentially habitable worlds. nih.govastrobiology.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Magnesium this compound |
| Kieserite |
| Halite |
| Carnallite |
| Polyhalite |
| Anhydrite |
| Gypsum |
| Bloedite |
| Epsomite |
| Mirabilite |
| Szomolnokite |
| Pyrite |
Biogeochemical Interactions (Excluding Biological Impact)
In geobiological systems, the interplay between geological and biological processes creates unique environments where mineral transformations are common. While excluding the direct biological impacts, the chemical consequences of microbial activities, such as changes in pH and redox conditions, significantly influence the stability and transformation of minerals. Sulfate monohydrates are key players in these systems, acting as both products and reactants that drive further geochemical changes.
Influence on Mineral Transformations in Geobiological Systems
The formation and dissolution of this compound and other hydrated sulfate minerals are central to the biogeochemical cycling of sulfur and associated metals. amazonaws.com These processes exert a powerful influence on the stability and transformation of other mineral phases, such as carbonates and oxides, by altering the local aqueous chemistry. geoscienceworld.orggfz.de
One of the most significant influences is through the process of sulfide mineral oxidation, a phenomenon often initiated by microbial activity but proceeding as an abiotic chemical reaction. The oxidation of minerals like pyrite (FeS₂) in coal and metal deposits generates acidic, sulfate-rich solutions. geoscienceworld.org This acidic water creates conditions favorable for the dissolution of carbonate minerals (like calcite) and silicates. geoscienceworld.org As this water evaporates or its chemistry changes, a variety of efflorescent metal-sulfate salts precipitate, many of which are hydrated. wpmucdn.com These precipitated sulfates can include monohydrate forms and act as a temporary sink for metals and acidity. researchgate.netipcc.ch
Subsequent rehydration or dissolution of these sulfate minerals during wet-dry cycles can release the stored acidity and metals, further driving mineral transformations. researchgate.net For instance, the transformation of the iron oxyhydroxysulfate mineral schwertmannite to the more stable iron oxide goethite is a common process in these environments and is accompanied by the release of sulfate. researchgate.net The presence and transformation of sulfate minerals, therefore, directly mediate the iron cycle and the formation of stable iron oxides. amazonaws.com
In anoxic sediments, the process of microbial sulfate reduction (MSR) leads to the production of sulfide, which readily precipitates with metals to form sulfide minerals. frontiersin.orgnih.gov This process increases alkalinity, which can, in turn, induce the precipitation of carbonate minerals, including calcite and dolomite. core.ac.uk While this is a microbially driven process, the chemical outcome—a shift in carbonate-sulfate equilibrium—is a key geochemical transformation. If conditions shift back to oxic, the previously formed sulfide minerals can oxidize to form sulfate minerals, including gypsum (calcium sulfate dihydrate), restarting the cycle and potentially causing the dissolution of the previously formed carbonates due to the generation of acidity. researchgate.net
The table below summarizes key mineral transformations influenced by the geochemistry of sulfate minerals in these systems.
| Sulfate-Driven Process | Primary Geochemical Change | Resulting Mineral Transformation | Supporting Evidence/Context |
| Oxidation of Sulfide Minerals (e.g., Pyrite) | Decrease in pH (acid generation), increase in dissolved sulfate and metals. geoscienceworld.org | Dissolution of carbonate minerals (e.g., calcite); Alteration of silicate (B1173343) minerals. geoscienceworld.org | Common in acid rock drainage environments, where water-rock interactions are intense. geoscienceworld.orgresearchgate.net |
| Precipitation of Efflorescent Sulfate Salts | Sequestration of metals and sulfate from solution. | Formation of temporary mineral sinks; Transformation of schwertmannite to goethite upon sulfate release. researchgate.net | Occurs during evaporation in arid or seasonally dry climates, affecting metal mobility. researchgate.netresearchgate.net |
| Sulfate Reduction in Anoxic Sediments | Increase in alkalinity (HCO₃⁻ production) and sulfide concentration. | Precipitation of sulfide minerals (e.g., pyrite); Induced precipitation of carbonate minerals (e.g., calcite, dolomite). core.ac.uk | Links the sulfur and carbon cycles in sedimentary environments, leading to authigenic mineral formation. frontiersin.orgcore.ac.uk |
| Oxidation of Authigenic Sulfides | Generation of acidic conditions. | Dissolution of carbonate minerals; Formation of secondary sulfate minerals (e.g., gypsum). researchgate.net | Occurs when previously anoxic sediments are exposed to oxygen, reversing the geochemical effects of sulfate reduction. researchgate.net |
This compound as a Proxy in Paleoclimatic Reconstruction
Sulfate monohydrates and their associated hydrated and anhydrous forms are valuable proxies in paleoclimatology. epa.gov Their presence, crystalline structure, and isotopic composition in sedimentary archives like evaporite deposits and polar ice cores provide quantitative and qualitative data on past climatic conditions. researchgate.netresearchgate.net
In evaporite basins, the mineralogy of sodium sulfate is highly sensitive to temperature. copernicus.org Mirabilite (Na₂SO₄·10H₂O) precipitates from brines at low temperatures (below ~32 °C), while the anhydrous form, thenardite (Na₂SO₄), precipitates at warmer temperatures. The diagenetic transformation of mirabilite to thenardite, which leaves behind characteristic crystal structures (pseudomorphs), is a strong indicator of a cool climate during deposition, followed by a period of dehydration. copernicus.org The study of these sodium sulfate deposits in locations like the Tajo basin in Spain has been used to infer cool conditions during the lower Miocene. copernicus.org Furthermore, the chemical composition of brine trapped in fluid inclusions within halite crystals can contain various sulfate minerals, such as gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄). mdpi.com Analysis of these trapped minerals provides direct insight into the chemistry of the ancient water bodies from which they precipitated, allowing for the reconstruction of evaporation rates, salinity, and temperature. mdpi.com
In polar ice cores, sulfate is a major impurity and a critical paleoclimatic proxy. ipcc.chcopernicus.org It originates from multiple sources, including sea salt spray, terrestrial dust (as gypsum), biological emissions, and, most significantly, large volcanic eruptions that inject sulfur dioxide (SO₂) into the stratosphere. epa.gov This SO₂ oxidizes to form sulfuric acid (H₂SO₄), which then condenses into sulfate aerosols that are transported globally and deposited on the ice sheets. epa.gov These aerosols are preserved as microscopic layers of hydrated sulfates. copernicus.org
The concentration of sulfate in ice core layers provides a high-resolution record of past volcanism, a major driver of short-term climate change. ipcc.ch The mineralogical composition of these micro-inclusions also offers clues; studies of the EGRIP ice core in Greenland show that while a variety of Na and Mg sulfates are found in the upper layers, gypsum is the dominant sulfate mineral in deeper, older ice. copernicus.org Stable isotope analysis of the sulfate minerals provides further information. The oxygen (δ¹⁸O) and sulfur (δ³⁴S) isotopic compositions can help distinguish between different sources of sulfate and understand atmospheric chemical processes in the past. researchgate.net
The following table details the use of sulfate minerals as proxies for reconstructing past climates.
| Proxy Indicator | Geological Archive | Paleoclimatic Parameter Reconstructed | Geochemical Principle |
| Thenardite after Mirabilite Pseudomorphs | Evaporite Deposits | Cool depositional temperatures. copernicus.org | Mirabilite (Na₂SO₄·10H₂O) precipitates at lower temperatures, while thenardite (Na₂SO₄) is the stable anhydrous form. The transformation indicates a cool-climate precursor. copernicus.org |
| Sulfate Minerals in Fluid Inclusions (Gypsum, Anhydrite) | Halite from Evaporite Deposits | Brine composition, salinity, and evaporation levels. mdpi.com | Minerals trapped during the crystallization of halite preserve a sample of the parent brine, reflecting the climatic conditions (e.g., aridity) that concentrated the water body. mdpi.com |
| Sulfate Concentration Peaks | Polar Ice Cores | Past volcanic eruptions, atmospheric aerosol load. ipcc.chipcc.ch | Large volcanic eruptions inject sulfur into the stratosphere, leading to sulfate aerosol formation and deposition, creating distinct high-concentration layers in the ice. epa.gov |
| Isotopic Composition (δ¹⁸O, δ³⁴S) of Sulfate | Ice Cores, Sedimentary Sulfates | Atmospheric chemistry, identifying sulfur sources (e.g., volcanic vs. biogenic), temperature-dependent fractionation. researchgate.net | The partitioning of stable isotopes between sulfate and water or between different sulfur-bearing minerals is often a function of temperature and the specific chemical pathways of formation. researchgate.netjst.go.jp |
| Sulfate Mineral Assemblages (e.g., Gypsum, Na/Mg Sulfates) | Polar Ice Cores | Changes in atmospheric chemistry and aerosol transport pathways over time. copernicus.org | The type of sulfate mineral preserved in ice can vary depending on the availability of cations (Ca²⁺, Na⁺, Mg²⁺) and atmospheric conditions during transport and deposition. copernicus.org |
Reactivity and Transformation Pathways of Sulfate Monohydrate
Hydration-Dehydration Equilibria and Kinetics
Hydration and dehydration are fundamental reversible processes for sulfate (B86663) monohydrates, involving the uptake and loss of water molecules, respectively. These transitions are dictated by the principles of chemical equilibrium and are influenced by kinetic factors. For instance, the hydration-dehydration of lithium sulfate monohydrate (Li₂SO₄·H₂O) is a dynamic equilibrium where the rates of dissolution and precipitation are equal. europa.eu
Thermal Dehydration Mechanisms and Intermediate Phases
Thermal dehydration of sulfate monohydrates often proceeds through a series of intermediate phases before the formation of the anhydrous salt. The specific pathway and the stability of these intermediates are dependent on the compound and the heating conditions.
For example, the thermal decomposition of basic copper this compound proceeds through the formation of copper oxysulfate and copper(II) oxide. akjournals.com The initial endothermic effect observed during thermal analysis corresponds to the decomposition of copper(II) hydroxide (B78521) from the double compound. akjournals.com As the temperature increases, changes in the coordination of the sulfate group occur. akjournals.com
Similarly, ferrous sulfate heptahydrate (FeSO₄·7H₂O) dehydrates to ferrous this compound (FeSO₄·H₂O) at around 150°C when heated in a nitrogen atmosphere. mdpi.com Further heating above 225°C leads to the formation of anhydrous ferrous sulfate. mdpi.com The thermal dehydration of calcium sulfate dihydrate to the hemihydrate is another example where the reaction proceeds through nucleation and growth processes. researchgate.net
The dehydration of lithium this compound has been shown to be a multi-step process involving an induction period, a surface reaction, and a phase boundary-controlled reaction. researchgate.netacs.org The mechanism can shift from being controlled by the phase boundary to a nucleation and growth mechanism as the water vapor pressure is increased. capes.gov.br
Table 1: Dehydration Temperatures and Intermediates for Various Sulfate Hydrates
| Sulfate Hydrate (B1144303) | Intermediate Phases | Anhydrous Formation Temperature (°C) | Atmosphere | Reference |
|---|---|---|---|---|
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | FeSO₄·4H₂O, FeSO₄·H₂O | >225 | Nitrogen | mdpi.com |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | MgSO₄·6H₂O, MgSO₄·3H₂O | 473 (at ~1.3 GPa) | High Pressure | mdpi.com |
| Lithium this compound (Li₂SO₄·H₂O) | - | >130 | - | wikipedia.org |
Influence of Relative Humidity and Temperature on Phase Stability
Relative humidity (RH) and temperature are critical parameters that control the phase stability of sulfate monohydrates. The stability fields of different hydrates can be mapped on a temperature-relative humidity diagram. wpmucdn.comusgs.gov
For ferric sulfates, temperature significantly affects the kinetics of phase evolution. geoscienceworld.orgresearchgate.net At 50°C and 42-47% RH, ferricopiapite and rhomboclase can transform into kornelite or paracoquimbite. geoscienceworld.orgresearchgate.net However, at 2°C, these initial phases remain stable over long periods. geoscienceworld.orgresearchgate.net Low relative humidity can lead to the formation of amorphous ferric sulfate. geoscienceworld.orgresearchgate.net
In the case of magnesium sulfate hydrates, various phases can form depending on the temperature and RH. researchgate.net For example, two different pathways to form magnesium this compound have been identified between 5°C and 50°C through the dehydration of higher hydrates like epsomite or hexahydrite. researchgate.net The stability of nickel sulfate hydrates is also temperature-dependent, with the heptahydrate being the most stable below 31.5–32°C and the hexahydrate forming above this temperature. metu.edu.tr
The interplay between temperature and RH can also induce crystallographic phase changes during storage, which can affect the material's properties. nih.gov
Phase Transition Energetics and Reversibility
Phase transitions in sulfate monohydrates, including hydration, dehydration, and polymorphic transformations, are associated with energy changes. Endothermic processes, such as dehydration, require energy input, while exothermic processes, like hydration, release energy. libretexts.org
Many of these phase transitions are reversible. For instance, the pressure-induced phase transition in epsomite (MgSO₄·7H₂O) is reversible upon decompression. mdpi.com Similarly, shock wave-induced phase transitions in lithium this compound from a crystalline to a semi-crystalline state have been shown to be reversible. researchgate.net This reversibility is crucial for applications like molecular switches. researchgate.net
The energetics of these transitions can be studied using techniques like differential scanning calorimetry. The activation energy for the decomposition of ferrous sulfate has been determined to be around 250 kJ/mol, indicating a significant temperature effect on the process. mdpi.com For the antisolvent crystallization of manganese this compound, the activation energy was found to be 91 kJ/mol. chemicalpapers.comresearchgate.net
Solid-State Reactivity with Environmental Gaseous Species
Sulfate monohydrates can react in the solid state with various gases present in the environment. These reactions can lead to changes in the chemical composition and physical properties of the sulfate.
For example, the presence of atmospheric gases like CO₂ can influence the thermal decomposition of related compounds. While not directly about this compound, studies on Ca(OH)₂ have shown that its thermal decomposition can be followed by the carbonation of the resulting CaO in the presence of CO₂. researchgate.net Similarly, the purge gas composition (e.g., inert vs. oxygen-containing) can dramatically alter the chemical reaction mechanism of thermal decomposition. researchgate.net
Solid-state reactions are also important in industrial processes. For instance, the sulfation of particulate KCl by SO₂ in the presence of O₂ and H₂O is a solid-state reaction that proceeds via a shrinking core model. researchgate.net The reactivity of solids can be controlled by various factors, including heat treatment and interaction with gases. annualreviews.org
Dissolution and Precipitation Kinetics in Aqueous Systems
The dissolution and precipitation of sulfate monohydrates in aqueous solutions are key processes in many natural and industrial settings. The kinetics of these processes determine the rate at which these salts dissolve or form.
The dissolution of a this compound, such as lithium this compound, in water is an equilibrium process. europa.eu When the rates of dissolution and precipitation are equal, the solution is saturated. europa.eu The kinetics of dissolution can be influenced by factors such as temperature and hydrodynamics. researchgate.net For instance, the dissolution of potassium sulfate crystals has been studied by measuring the change in electromotive force with an ion-selective electrode. researchgate.net
The dissolution of a metastable phase can lead to the nucleation and growth of a more stable hydrated phase, a process known as solvent-mediated phase transformation. umich.edu
Redox Reactions Involving this compound (e.g., in Geochemical Contexts)
Redox reactions, which involve the transfer of electrons, are fundamental to many geochemical processes and can involve sulfate species. fiveable.menumberanalytics.com In aqueous environments, these reactions influence the mobility and speciation of various elements. fiveable.me
While sulfate is generally considered to be non-reactive in terms of redox processes in dilute solutions at temperatures below 100°C, reduction can occur under specific conditions. skb.se In geochemical contexts, the reduction of sulfate to sulfide (B99878) is often mediated by bacteria. nih.gov This process is a key part of the sulfur cycle and can lead to the formation of sulfide minerals. fiveable.me Evidence of sulfate reduction can be found in the isotopic composition of sulfur in groundwater. nih.gov
Conversely, the oxidation of reduced sulfur species, such as pyrite (B73398), is a common weathering process that can lead to the formation of sulfate minerals. usgs.gov The redox state of the environment plays a crucial role in the stability and transformation of minerals. awi.de For example, the oxidation of reduced fluids can result in the precipitation of oxide and carbonate ores. fiveable.me
In some industrial applications, ferrous this compound can act as a reducing agent. benchchem.com
Industrial Process Roles and Materials Science Applications of Sulfate Monohydrate Process Oriented
Role in Industrial Chemical Synthesis and Processing
Sulfate (B86663) monohydrates are integral to several industrial chemical processes, serving as both primary products and essential intermediates. Their production and application are critical in various sectors, including the manufacturing of pigments, fertilizers, and advanced electronic materials.
Ferrous Sulfate Monohydrate Production Processes
Ferrous this compound (FeSO₄·H₂O) is a key industrial chemical with widespread applications. rqsulfates.com Its production is often linked to the steel industry, where it is primarily derived as a byproduct of steel pickling, a process that uses sulfuric acid to remove impurities from steel surfaces. epa.gov
One common production method involves reacting a source of iron with an aqueous solution of sulfuric acid. google.comchemtradeasia.com This initial reaction creates a process liquor containing ferrous sulfate. To induce the formation of the monohydrate form, this liquor is then combined with concentrated sulfuric acid. google.comchemtradeasia.com The addition of the concentrated acid has a dual effect: it heats the solution and increases the acid concentration, both of which significantly lower the solubility of ferrous sulfate, causing it to self-crystallize as ferrous this compound. google.com The temperature of the acidic ferrous sulfate solution before mixing with concentrated sulfuric acid is typically in the range of 60 to 80°C. google.com The final acid concentration in the mixing vessel is maintained between 15% and 45% (wt/wt) to facilitate this crystallization. google.com
Another established method for producing ferrous this compound is through the dehydration of ferrous sulfate heptahydrate (FeSO₄·7H₂O), also known as copperas. google.com This process involves heating the heptahydrate in a rotary kiln at temperatures between 380 and 500°C. google.com The heat causes the removal of six water molecules, and the process can be designed to achieve granulation simultaneously with dehydration. google.com
Furthermore, ferrous this compound can be produced from waste pickle liquor, a byproduct of the steel industry. scribd.com This process involves neutralizing the pickle liquor to remove iron, followed by concentration in an evaporative crystallizer at approximately 65°C to yield ferrous this compound crystals. scribd.com It can also be a precursor in the production of ferrous sulfate heptahydrate by converting it in a crystallization reactor with water. chemicalbook.comgoogle.com
For applications requiring high purity, methods have been developed to produce high-purity ferrous this compound from industrial byproducts containing ferrous sulfate. google.com These methods utilize purifying agents like ferrous sulfide (B99878) (FeS) powder and iron (Fe) powder to react with and precipitate impurity ions. google.com
Interactive Data Table: Ferrous this compound Production Parameters
| Parameter | Value | Process Context | Source |
| Initial Solution Temperature | 60-80°C | Prior to mixing with concentrated sulfuric acid | google.com |
| Final Acid Concentration | 15-45% (wt/wt) | In the crystallization mixing vessel | google.com |
| Dehydration Temperature | 380-500°C | For converting heptahydrate to monohydrate in a rotary kiln | google.com |
| Evaporative Crystallizer Temp. | ~65°C | For production from waste pickle liquor | scribd.com |
Manganese this compound Synthesis for Nanoparticle Production
Manganese this compound (MnSO₄·H₂O) serves as a crucial precursor in the synthesis of various manganese-based nanoparticles, which have applications in catalysis, electronics, and medicine. Current time information in Bangalore, IN.ijair.orgatamanchemicals.com The synthesis methods often involve the controlled reaction of manganese this compound to produce nanoparticles with specific sizes and properties.
One approach to synthesizing manganese oxide (MnO₂) nanoparticles involves a co-precipitation method. In this process, a solution of manganese this compound is reacted with a solution of potassium permanganate (B83412) (KMnO₄) at room temperature. ijair.org This reaction leads to the formation of MnO₂ nanoparticles. ijair.org The resulting nanoparticles have been characterized to have a high surface area, which is beneficial for catalytic applications. ijair.org
Another method for producing manganese (II) this compound nanoparticles is through a top-down approach using a planetary high-energy ball mill. Current time information in Bangalore, IN. This mechanical milling process transfers energy to the material, breaking it down into nano-sized particles. Current time information in Bangalore, IN. The resulting nanocrystalline materials are noted for having enhanced ductility and strength compared to larger-grained materials. Current time information in Bangalore, IN.
Manganese ferrite (B1171679) magnetic nanoparticles can also be synthesized using manganese this compound. This involves the alkaline co-precipitation of ferric chloride hexahydrate, ferrous sulfate heptahydrate, and manganese this compound with ammonium (B1175870) hydroxide (B78521). nih.gov Furthermore, manganese sulfate-dispersed nanoparticles for therapeutic applications have been fabricated using a hot-melt extrusion (HME) system, where MnSO₄ is homogeneously distributed in a polymer matrix. mdpi.com
The ratio of reactants can be adjusted to control the morphology of the resulting nanoparticles. For instance, in the synthesis of one-dimensional cryptomelane-type manganese dioxide (OMS-2) nanomaterials, adjusting the ratio of potassium permanganate to manganese this compound in an aqueous solution can control the diameter of the resulting nanofibers or nanowires. sioc-journal.cn
Interactive Data Table: Manganese this compound in Nanoparticle Synthesis
| Nanoparticle Type | Synthesis Method | Precursors | Key Findings | Source |
| Manganese Oxide (MnO₂) | Co-precipitation | Manganese this compound, Potassium permanganate | Produces nanoparticles with high surface area for catalysis. | ijair.org |
| Manganese (II) this compound | High-energy ball milling | Manganese (II) this compound | "Top-down" method resulting in nanocrystalline particles. | Current time information in Bangalore, IN. |
| Manganese Ferrite | Alkaline co-precipitation | Ferric chloride hexahydrate, Ferrous sulfate heptahydrate, Manganese this compound | Synthesis of magnetic nanoparticles. | nih.gov |
| Manganese Sulfate Dispersed Nanoparticles | Hot-Melt Extrusion (HME) | Manganese sulfate, Polyethylene glycol 6000, Surfactants | Homogeneous distribution of MnSO₄ in a polymer matrix. | mdpi.com |
| Cryptomelane-type Manganese Dioxide (OMS-2) | Conditional reflux | Potassium permanganate, Manganese this compound | Ratio of precursors controls the diameter of nanofibers. | sioc-journal.cn |
Application as a Crystallization Aid in Other Chemical Processes
Sulfate monohydrates can act as crystallization aids in various chemical processes, influencing the formation and properties of crystals. The presence of sulfate ions can affect nucleation and crystal growth, which is a critical aspect of many industrial separation and purification processes. wikipedia.org
For example, in the production of magnesium sulfate, the monohydrate form can be crystallized under elevated temperature and pressure. core.ac.uk The crystallization process can be influenced by impurities, which can modify the relative growth rates of different crystal faces and alter the final crystal morphology. mdpi.com
In some hydrometallurgical processes, the controlled crystallization of metal sulfate monohydrates is a key separation step. For instance, in the processing of zinc-containing ores, zinc sulfide can be converted to crystalline zinc this compound at temperatures ranging from 90°C to below the boiling point of the solution, using high concentrations of sulfuric acid. google.com This allows for the separation of zinc sulfate from the processing solution. google.com The formation of zinc this compound crystals is favored at specific temperature and sulfuric acid concentration thresholds. For example, at a sulfuric acid concentration of about 70% by weight and a temperature of around 90°C, zinc this compound will precipitate. google.com Similarly, at a lower acid concentration of about 45% by weight, a higher temperature of approximately 130°C is needed for crystallization. google.com
Contribution to Mineral Processing Technologies
Sulfate monohydrates are valuable reagents in mineral processing, particularly in the separation of minerals through froth flotation and as intermediates in the recovery of metals from ores.
Use as a Depressant in Flotation Processes
In froth flotation, depressants are used to selectively prevent certain minerals from floating, allowing for their separation from the desired minerals. saimm.co.za Zinc sulfate, often in its hydrated forms, is a widely used depressant, particularly for sphalerite (zinc sulfide) in the flotation of copper-zinc ores. min-eng.com911metallurgist.com
The addition of zinc sulfate can be combined with other reagents, such as cyanide, to enhance the depression of sphalerite and pyrite (B73398). 911metallurgist.com In the flotation separation of scheelite from fluorite, ferrous sulfate heptahydrate has been shown to improve the depression of fluorite, especially when used in conjunction with sodium silicate (B1173343). acs.org The effectiveness of the depression can be influenced by the dosage and the order in which the reagents are added. acs.org
While zinc sulfate is a common depressant, its effectiveness can be ore-specific. In some cases, the use of zinc sulfate alone may not be sufficient to achieve the desired separation efficiency, and it is often used in combination with other depressants or pH modifiers. min-eng.com
Intermediate in Metal Recovery and Purification
Sulfate monohydrates often serve as important intermediates in hydrometallurgical processes for metal recovery and purification. mdpi.com These processes involve leaching metals from ores or concentrates into an aqueous solution, followed by separation and purification steps.
In the processing of nickel laterites, after leaching, the resulting pregnant leach solution contains nickel, cobalt, and other impurities. agu.edu.tr The recovery of nickel often involves the crystallization of nickel sulfate. researchgate.net Similarly, in the processing of manganese ores, a sulfuric acid leaching process produces a manganese sulfate solution, which can then be processed to produce manganese sulfate crystals. rudmet.net
The formation of this compound crystals can be a key step in separating metals from solution. For instance, in a process for recovering metals from battery materials, a pregnant leach solution containing nickel, cobalt, and manganese can be subjected to crystallization to recover these metals as sulfates. google.com Uncrystallized metal sulfates can be recovered from the remaining solution by converting them into metal hydroxides, which can then be recycled back into the process. google.com
Furthermore, in the purification of nickel sulfate solutions, cooling crystallization can be used to recover nickel as nickel sulfate hexahydrate, separating it from impurities like sodium, magnesium, and chloride. researchgate.net
Advanced Material Precursors and Fabrication Methods (excluding end-product properties)
Sulfate monohydrates serve as versatile and economically viable precursors in the fabrication of a wide array of advanced materials. Their utility stems from their ability to decompose at elevated temperatures, yielding reactive intermediates that can be transformed into high-purity oxides, mixed-metal oxides, and other inorganic compounds. This section explores the role of sulfate monohydrates in these synthetic pathways and their application in the controlled crystallization of specialty glasses and ceramics, focusing on the process-oriented aspects of materials synthesis.
Synthesis of Sulfate-Derived Oxides and Other Inorganic Materials
The thermal decomposition of metal sulfate monohydrates is a cornerstone of solid-state synthesis for producing metal oxides. This method is advantageous due to the often crystalline and well-defined nature of the sulfate precursor, which allows for greater control over the stoichiometry and purity of the final oxide product. The process generally involves heating the this compound in a controlled atmosphere to drive off water and sulfur oxides, leaving behind the desired metal oxide.
A prominent example is the synthesis of iron(III) oxide (Fe₂O₃), a material with significant magnetic and catalytic applications. Ferrous this compound (FeSO₄·H₂O) is a common precursor in this process. Upon heating in an oxidizing atmosphere, it undergoes a multi-stage decomposition. researchgate.net Initially, dehydration occurs, followed by the oxidation of Fe²⁺ to Fe³⁺ and the subsequent release of sulfur dioxide (SO₂) and sulfur trioxide (SO₃) gases to yield ferric oxide. olabs.edu.inunacademy.com Studies have shown that intermediate products such as FeOHSO₄ and Fe₂O(SO₄)₂ can form during this process, influencing the reaction pathway and the properties of the final oxide. researchgate.netresearchgate.net
Similarly, copper(II) oxide (CuO) nanoparticles can be prepared through the thermal decomposition of copper this compound precursors. researchgate.net The decomposition of basic copper this compound has been investigated to understand the formation of copper oxysulfate and ultimately CuO. akjournals.com The process involves dehydration followed by desulfurization at higher temperatures. researchgate.net The atmosphere in which the decomposition occurs, particularly the presence of water vapor, can significantly affect the surface area of the resulting copper oxide particles. akjournals.com
Manganese oxides, which are critical in battery technology and catalysis, are also synthesized from manganese this compound (MnSO₄·H₂O). imarcgroup.comosti.gov Hydrothermal methods, for instance, utilize manganese this compound in aqueous solutions with various oxidizing agents to produce different phases and morphologies of manganese dioxide (MnO₂). osti.govsciencemadness.orgsioc-journal.cn The choice of oxidant and reaction conditions allows for the controlled synthesis of specific manganese oxide nanostructures. osti.gov Furthermore, manganese this compound can be produced with high purity from lower-grade manganese sources, which then serves as a reliable precursor for applications like secondary batteries. google.com
The synthesis of zinc oxide (ZnO) nanoparticles, valued for their electronic and photocatalytic properties, can also be achieved using zinc this compound (ZnSO₄·H₂O) as a precursor. mdpi.comnih.govnih.govmdpi.com Precipitation methods, where a zinc salt solution is treated with a base, are commonly employed. nih.govnih.gov The use of zinc this compound in these processes has been shown to be efficient in producing ZnO nanoparticles. mdpi.com
Below is a table summarizing the synthesis of various metal oxides from their corresponding this compound precursors.
| Precursor Compound | Resulting Oxide | Synthesis Method | Key Process Details |
| Ferrous this compound (FeSO₄·H₂O) | Iron(III) Oxide (Fe₂O₃) | Thermal Decomposition | Heating in an oxidizing atmosphere leads to dehydration, oxidation of Fe²⁺, and release of sulfur oxides. researchgate.netolabs.edu.inunacademy.com |
| Copper this compound (CuSO₄·H₂O) | Copper(II) Oxide (CuO) | Thermal Decomposition | Involves dehydration and subsequent desulfurization at elevated temperatures. researchgate.netakjournals.comquora.com |
| Manganese this compound (MnSO₄·H₂O) | Manganese Dioxide (MnO₂) | Hydrothermal Synthesis | Reaction in aqueous solution with oxidizing agents to control product phase and morphology. osti.govsciencemadness.orgsioc-journal.cn |
| Zinc this compound (ZnSO₄·H₂O) | Zinc Oxide (ZnO) | Precipitation | Reaction of an aqueous solution of the precursor with a base to precipitate ZnO nanoparticles. mdpi.comnih.govnih.gov |
Role in Crystallization of Specialty Glasses and Ceramics
In the fabrication of specialty glasses and glass-ceramics, the controlled crystallization of a glass matrix is a critical step that dictates the final properties of the material. While not always introduced as a monohydrate, sulfates can play a role in the fining process of glass melts, which involves the removal of gas bubbles. During the melting of raw materials for glass production, which can include sulfates, various reactions occur, leading to the formation of a liquid phase and the synthesis of new compounds like silicates and aluminates. polito.it
More directly, specific compounds, often oxides derived from precursors like sulfates, act as nucleating agents. These agents are crucial for initiating the formation of crystalline phases within the amorphous glass structure. researchgate.net The addition of these nucleating agents can lower the crystallization temperature and promote the development of fine-grained microstructures, which are characteristic of glass-ceramics. researchgate.net For example, in the Li₂O-Al₂O₃-SiO₂ (LAS) system, oxides like TiO₂ and ZrO₂ are used to catalyze nucleation. researchgate.netmpg.de These oxides can be produced from various precursors, including sulfates, through thermal decomposition processes.
The table below outlines the role of sulfate-derived materials in the crystallization of glasses and ceramics.
| Material Type | Role of Sulfate-Derived Component | Process Description |
| Glass-Ceramics | Nucleating Agent Precursor | Oxides derived from the thermal decomposition of sulfates can act as sites for crystal nucleation within the glass matrix. researchgate.netmpg.de |
| Ceramics | Firing Process Component | Decomposition of sulfate impurities or additives during firing releases gases and can influence the final ceramic body and glaze. imarcgroup.comgoogle.com |
| Specialty Glazes | Formulation Additive | Metal sulfates are used in glaze compositions, decomposing upon firing to contribute to the final chemical makeup of the glaze. imarcgroup.comcamachem.com |
Theoretical and Computational Chemistry of Sulfate Monohydrate Systems
Quantum Mechanical (Ab Initio and DFT) Investigations
Quantum mechanical calculations, including both ab initio and Density Functional Theory (DFT) methods, are fundamental tools for investigating the intrinsic properties of sulfate (B86663) monohydrate. These first-principles approaches model the system's behavior based on the laws of quantum mechanics, offering high accuracy for electronic and structural properties.
Quantum mechanical investigations have been extensively used to elucidate the electronic structure and the nature of bonding within sulfate monohydrate and related hydrated sulfate systems. dergipark.org.trdergipark.org.tr Methods like DFT are employed to optimize molecular geometries and analyze the interactions between the sulfate anion and the water molecule. researchgate.netacs.org
Studies focusing on gas-phase sulfuric acid monohydrate using DFT have provided detailed information on the hydrogen bonding and the potential for proton transfer between the H₂SO₄ molecule and the water molecule. dergipark.org.trresearchgate.net Natural Bond Orbital (NBO) analysis, a common technique in computational chemistry, is used to investigate hyperconjugative interactions, intermolecular forces, and charge transfer within the hydrated complex. ijcce.ac.irosti.gov This analysis reveals the nature of the donor-acceptor interactions that constitute the hydrogen bonds, stabilizing the monohydrate structure. For instance, in studies of other hydrated sulfates, DFT calculations have shown that extensive hydrogen bond networks significantly influence the chemical structure, sometimes causing distortions or hindering the direct coordination of water with the cation. researchgate.netacs.org
In transition metal sulfate complexes, DFT calculations combined with X-ray absorption spectroscopy have been used to understand metal-ligand covalence. researchgate.net These studies show significant electron transfer from the oxygen-based orbitals of the sulfate ligand to the metal's d-orbitals, which is a key aspect of their electronic structure. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, help explain charge transfer within the molecule and determine global reactivity descriptors. ijcce.ac.irosti.gov
Table 1: Selected Calculated Electronic Properties for Hydrated Sulfate Systems
| System/Property | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| L-Aspartic acid monohydrate | DFT/B3LYP/6-311G++(d,p) | -7.409 | -0.927 | 6.483 | ijcce.ac.ir |
| 18-crown-6 (in study with nano-CuSO₄) | DFT/B3LYP/6-311G(d,p) | Calculated | Calculated | Calculated | osti.gov |
| Hydrates of MgSO₄ | DFT PW91-TZ2P | Analyzed | Analyzed | Analyzed | researchgate.netacs.org |
Theoretical chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of this compound. By calculating the vibrational frequencies, researchers can assign spectral features observed in experimental infrared (IR) and Raman spectroscopy.
Ab initio and DFT calculations are commonly used to compute the harmonic vibrational frequencies of hydrated sulfate clusters. dergipark.org.trrsc.org For example, studies on (SO₄²⁻)∙(H₂O)n clusters have shown that methods like MP2 (Møller-Plesset perturbation theory) can be more accurate than DFT/B3LYP for predicting frequencies. rsc.org However, for many systems, DFT methods such as B3LYP with appropriate basis sets provide reliable predictions that correlate well with experimental data. ijcce.ac.ir Anharmonic calculations are sometimes necessary as they can reveal that the anharmonicity of some transitions is negligible while predicting strong anharmonic effects for others, such as combination bands. rsc.org
The theoretical spectra often show shifts in vibrational frequencies due to hydrogen bonding. For instance, the O–H stretching frequencies in the water molecule are typically red-shifted (lowered) upon forming hydrogen bonds with the sulfate anion, which is a key signature of hydration. ijcce.ac.ir Conversely, blue-shifts can also occur depending on the specific bonding environment. ijcce.ac.ir The accuracy of these predictions can be very high; a hybrid quartic force field (QFF) approach has demonstrated a mean absolute percent error of just 0.6% when compared to experimental gas-phase fundamental vibrational frequencies for similar molecules. arxiv.org
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Hydrated Sulfate Compound (Data is illustrative of the approach, based on bis(2,6-diaminopyridinium) this compound)
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) | Assignment | Source |
| O-H Stretch | 3556 | - | 3578 | Stretching vibration of water molecule | ijcce.ac.ir |
| N-H Stretch (asym) | 3371 | 3369 | 3389 | Asymmetric stretching of NH₂ | ijcce.ac.ir |
| N-H Stretch (sym) | 3192 | 3195 | 3211 | Symmetric stretching of NH₂ | ijcce.ac.ir |
| S-O Stretch | 1114 | 1115 | 1118 | Stretching of sulfate group | ijcce.ac.ir |
Ab initio crystal structure prediction (CSP) has emerged as a powerful methodology for determining the most stable and low-energy metastable crystal structures of a given compound without any prior experimental data. acs.org This approach combines sophisticated search algorithms with quantum mechanical energy calculations (typically DFT) to explore the potential energy surface of a crystalline solid. nih.govresearchgate.net
The methodology involves generating a multitude of plausible crystal structures and then optimizing their geometries and ranking them by their lattice energies calculated via periodic DFT. nih.govresearchgate.net This technique is particularly valuable for identifying polymorphs and understanding the factors that govern crystal packing and stability.
This approach has been successfully applied to predict the structures of complex materials like metal-organic frameworks (MOFs), where precursors such as tetraaminecopper(II) this compound are used in the synthesis. nih.govresearchgate.net In these studies, the computationally predicted lowest-energy crystal structure was subsequently validated through synthesis and experimental characterization using techniques like powder X-ray diffraction (PXRD). nih.govresearchgate.net The excellent agreement between the simulated PXRD patterns of the predicted structures and the experimental data confirms the predictive power of these ab initio methods. nih.govresearchgate.net
Molecular Dynamics and Monte Carlo Simulations
While quantum mechanics excels at describing the electronic details of small systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the workhorses for studying the dynamic behavior of larger systems over longer timescales. These methods rely on force fields, which are empirical models of the interatomic forces.
Atomistic simulations are instrumental in understanding the mechanisms and kinetics of hydration and dehydration in this compound systems. These processes are crucial in areas ranging from materials science to pharmaceuticals.
Molecular dynamics simulations can model the time evolution of a system, allowing researchers to observe the structural changes that occur as water molecules are added or removed from a crystal lattice. nih.gov For example, MD simulations of magnesium sulfate and zinc sulfate heptahydrates have been used to study the dehydration process at various temperatures, analyzing the rate at which water molecules leave the crystal. nih.gov These simulations reveal that dehydration is often accompanied by significant structural transformations. researchgate.netnih.gov
Monte Carlo simulations have also been applied to model dehydration kinetics. A study on lithium this compound (Li₂SO₄·H₂O) used a Monte Carlo model to simulate the random nucleation at the crystal surface followed by isotropic growth of the dehydrated phase. nih.gov By comparing the simulated reaction rates with experimental data from thermogravimetry, researchers were able to determine key kinetic constants, such as the nucleation frequency and the rate of growth. nih.gov Such simulations provide a bridge between microscopic events and macroscopic kinetic observations. nih.gov
The interactions occurring at the surface of this compound crystals are critical for a wide range of applications, including powder technology and atmospheric processes. MD and MC simulations are well-suited to model these complex interfacial phenomena.
Grid-based systematic search methods, which can be considered a form of computational modeling, have been used to investigate the molecule-molecule, molecule-surface, and surface-surface interactions in binary mixtures like terbutaline (B1683087) sulfate and α-lactose monohydrate. aip.org These models help identify the specific crystal faces that most strongly influence particle adhesion and cohesion, which is vital for designing dry powder inhaler formulations. aip.org
Molecular dynamics simulations have been used to investigate the details of water and ion behavior at interfaces, such as on quartz surfaces in the presence of sodium sulfate solutions. arxiv.org These simulations provide an atomic-level picture of how ions and water molecules arrange near a surface and how the hydrogen-bonding network is affected. arxiv.org Furthermore, MC simulations are a powerful tool for modeling surface reactions and phenomena like crystal growth and diffusion, providing a link between microscopic reaction barriers and macroscopic kinetic behavior. frontiersin.orgjyu.fi By simulating the adsorption, diffusion, and reaction of molecules on a surface, these models can predict the evolution of surface morphology and composition over time. mdpi.com
Prediction of Phase Behavior under Extreme Conditions (e.g., High Pressure)
Computational models are instrumental in predicting how this compound compounds will behave under high-pressure environments. Techniques such as Density Functional Theory (DFT) are employed to perform total-energy calculations and geometry optimizations for various crystal structures. These calculations help in identifying pressure-induced phase transitions. acs.org
For instance, theoretical studies on kieserite-type monohydrates (MSO4·H2O, where M can be Mg, Fe, Co, or Ni) have predicted and been confirmed by experimental data to undergo second-order ferroelastic phase transitions. researchgate.netresearchgate.net These transitions involve a change from a monoclinic (C2/c) to a triclinic (P1) space group. The specific transition pressures vary depending on the cation present. researchgate.netresearchgate.net
Similarly, computational simulations have been used to explore the high-pressure behavior of other hydrated minerals, noting that compounds like FeSO4∙H2O and MgSO4∙H2O undergo phase transitions at comparable pressures. preprints.org In the case of nickel this compound (α-NiSO4·H2O), computational analysis, in conjunction with experimental methods like Raman spectroscopy and X-ray diffraction, has identified two phase transitions under isothermal compression. nih.gov The first is a ferroelastic transition from α- to β-NiSO4·H2O (C2/c to P1), and the second is a transition from β- to γ-NiSO4·H2O. nih.gov These transitions are primarily displacive, meaning they involve shifts in atomic positions rather than a complete rearrangement of the crystal lattice. researchgate.netnih.gov
It is important to note that while computational models are powerful, they sometimes struggle to accurately describe certain interactions, such as van der Waals forces, which can lead to discrepancies between calculated and experimental results. preprints.orgmdpi.com
Table 1: Predicted High-Pressure Phase Transitions in Sulfate Monohydrates
| Compound | Initial Phase (Space Group) | High-Pressure Phase (Space Group) | Transition Pressure (GPa) | Transition Type |
|---|---|---|---|---|
| MgSO4·H2O | Monoclinic (C2/c) | Triclinic (P) | 2.72 | Second-order |
| FeSO4·H2O | Monoclinic (C2/c) | Triclinic (P1) | 6.154(1) | Second-order, Ferroelastic |
| CoSO4·H2O | Monoclinic (C2/c) | Triclinic (P1) | 2.40(3) | Second-order, Ferroelastic |
| NiSO4·H2O | Monoclinic (α, C2/c) | Triclinic (β, P1) | 2.47(1) | Second-order, Ferroelastic |
This table is generated from data found in the text and is for illustrative purposes.
Thermodynamic Modeling and Phase Diagram Calculations
Thermodynamic modeling is crucial for understanding and predicting the phase equilibria of this compound systems in aqueous solutions. The Pitzer ion interaction model is a widely used approach for this purpose. oulu.firesearchgate.net This model allows for the calculation of solution properties and phase equilibria in a thermodynamically consistent manner. oulu.fi By fitting the model to experimental data, such as solubility, activity coefficients, and thermal data, it's possible to develop a set of parameters that can accurately represent the behavior of the system over a range of temperatures and concentrations. oulu.firesearchgate.net
For example, a Pitzer model has been developed for the CoSO4–H2O system, which can reproduce literature data with good accuracy from 270 to 374 K. oulu.fi This model incorporates the thermodynamic properties of the solid phases, including cobalt this compound (CoSO4·H2O), to calculate solubilities. oulu.fi Similarly, models have been developed for other systems like FeSO4–H2O and ZnSO4–H2O. researchgate.netresearchgate.netoulu.fi
Phase diagrams, which graphically represent the stable phases of a system under different conditions, can be calculated using these thermodynamic models. phasediagram.dk For instance, in the ternary system (Li2SO4 + Na2SO4 + H2O), phase diagrams have been constructed based on experimental solubility data. acs.orgresearchgate.net These diagrams reveal the crystallization regions for different solid phases, including lithium this compound (Li2SO4·H2O), and how these regions change with temperature. acs.orgresearchgate.net The extended Harvie-Weare (HW) model, based on the Pitzer equations, has been successfully used to predict the solubilities in this ternary system. acs.org
The calculation of phase diagrams is essential for various applications, such as understanding the formation of mineral deposits and designing industrial crystallization processes. phasediagram.dk
Table 2: Examples of Thermodynamic Models for Sulfate Systems
| System | Model Used | Temperature Range (K) | Modeled Properties |
|---|---|---|---|
| CoSO4 – H2O | Pitzer ion interaction approach | 270 - 374 | Solution properties, phase equilibria, solubilities |
| FeSO4 – H2O | Pitzer activity coefficient approach | 271 - 493 | Solubilities, mean activity coefficients, water activity, enthalpy, heat capacity |
| ZnSO4 – H2O | Pitzer model | Not specified | Solubilities of different hydrates |
This table is generated from data found in the text and is for illustrative purposes.
Advanced Analytical and in Situ Characterization Techniques
Synchrotron-Based and High-Resolution Techniques
Synchrotron radiation sources, with their high flux, brilliance, and tunable energy, are indispensable for probing the intricate structural features of crystalline materials like sulfate (B86663) monohydrates. wikipedia.org These powerful X-ray sources enable experiments that are not feasible with conventional laboratory equipment. wikipedia.org
Time-resolved synchrotron X-ray diffraction (TR-SXRD) is a powerful technique for studying the kinetics of solid-state transformations, such as the hydration and dehydration of sulfate compounds. dntb.gov.ua By recording diffraction patterns at rapid intervals, researchers can monitor the evolution of crystalline phases in real time. This method allows for the direct observation of the dissolution of reactant phases and the simultaneous precipitation of product phases. researchgate.net
For instance, studies on the hydration of calcium sulfate hemihydrate to form calcium sulfate dihydrate have utilized TR-SXRD to monitor the reaction progress. researchgate.net These experiments can quantify the rate of transformation and how it is affected by variables such as the water-to-solid ratio and the presence of additives like accelerators or retarders. researchgate.net The high intensity of synchrotron radiation allows for very short data acquisition times, making it possible to study moderately rapid transformations. researchgate.net The kinetic data derived from these measurements are crucial for understanding and controlling crystallization processes in industrial applications.
The key advantage of TR-SXRD is its ability to provide direct structural information about the crystalline phases present during a reaction, offering a clear picture of the kinetic mechanism. researchgate.net
Synchrotron X-ray Absorption Fine Structure (XAFS), also known as X-ray Absorption Spectroscopy (XAS), is a technique highly sensitive to the local atomic structure around a specific element. researchgate.netscispace.com It is an ideal tool for investigating the coordination environment of the metal cation and the sulfur atom within sulfate monohydrate compounds, regardless of whether the material is crystalline or amorphous. msesupplies.com
The XAFS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. wikipedia.orgresearchgate.net For a this compound, XANES can be used to probe the electronic state of the central metal ion.
Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV above the edge, contains oscillatory signals that arise from the scattering of photoelectrons off neighboring atoms. wikipedia.orgscispace.com Analysis of the EXAFS region can yield precise information about the number, type, and distance of surrounding atoms (i.e., coordination numbers and interatomic distances) with an accuracy often reaching 0.01 Å. msesupplies.com
This technique is non-destructive and can be performed in situ, making it valuable for studying the local structural changes in this compound during processes like ion exchange or thermal decomposition. msesupplies.com
In Situ and Operando Spectroscopic Studies
In situ and operando techniques are critical for observing materials under conditions that mimic their actual operating or formation environments. These methods provide dynamic information that is often lost in ex situ analyses.
Environmental Scanning Electron Microscopy (ESEM) is a unique form of SEM that allows for the imaging of specimens in a gaseous environment, typically water vapor. nih.govazom.com This capability eliminates the need for the conductive coatings and high-vacuum conditions required by conventional SEM, enabling the observation of hydrated or insulating samples in their natural state. azom.compnnl.gov
ESEM is exceptionally well-suited for the dynamic observation of processes involving sulfate monohydrates. Researchers can perform in situ experiments by controlling the temperature and vapor pressure within the sample chamber to induce and observe processes such as: azom.com
Hydration and Dehydration: By increasing or decreasing the water vapor pressure, one can directly visualize the growth of this compound crystals from an anhydrous phase or their dehydration. azom.com
Dissolution and Crystallization: The dissolution of this compound crystals in a solvent or their precipitation from a supersaturated solution can be followed in real-time.
Crystalline Biofilm Formation: ESEM has been used to study the development of crystalline biofilms on surfaces, such as those involving Proteus mirabilis on urinary catheters, revealing structures not seen with conventional SEM preparation methods. science.gov
The ability to visualize these dynamic events provides invaluable qualitative and quantitative insights into the mechanisms and kinetics of these transformations. nih.gov
In situ vibrational spectroscopy, particularly Raman and infrared (IR) spectroscopy, is highly effective for studying structural phase transitions in this compound crystals. These techniques probe the vibrational modes of molecules, which are sensitive to changes in crystal structure, symmetry, and chemical bonding. princeton.edu
A notable example is the study of nickel this compound (α-NiSO₄·H₂O) under high pressure in a diamond-anvil cell. acs.orgresearchgate.net By collecting Raman spectra at increasing pressures, researchers identified two distinct, continuous phase transitions. acs.orgresearchgate.net
The first transition, from the α- to β-phase, occurs at approximately 2.47 GPa and is characterized by subtle changes in the Raman spectra, indicating a displacive, ferroelastic transition from a C2/c to a P-1 space group. acs.orgresearchgate.net The second transition to the γ-phase is observed around 6.5 GPa, marked by the splitting of specific Raman bands, particularly those associated with the sulfate stretching modes. acs.orgnih.gov
| Phase | Pressure Range (GPa) | Space Group | Key Spectral Observation |
|---|---|---|---|
| α-NiSO₄·H₂O | Ambient - 2.47 | C2/c | Initial ambient phase spectrum |
| β-NiSO₄·H₂O | 2.47 - 6.5 | P-1 | Appearance of new shoulders on existing bands |
| γ-NiSO₄·H₂O | > 6.5 | P-1 (with local symmetry violation) | Splitting of sulfate stretching bands |
These spectroscopic data, combined with single-crystal X-ray diffraction, provide a detailed pathway of the structural polymorphism under compression. acs.org
Hyphenated and Coupled Analytical Methodologies
Hyphenated techniques refer to the online combination of a separation technique with a spectroscopic detection technique. ijpsjournal.comactascientific.com This approach leverages the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures. actascientific.com
Common hyphenated techniques that can be applied to the analysis of sulfate monohydrates or related systems include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components of a liquid mixture via HPLC and then uses a mass spectrometer to detect and identify them based on their mass-to-charge ratio. It could be used to analyze the purity of a this compound sample or to identify and quantify its dissolution products in a complex aqueous matrix. ijsrtjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds that might be produced during the thermal decomposition of a this compound, GC-MS provides separation and definitive identification. ijpsjournal.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high-efficiency separation of ions and is particularly useful for analyzing small amounts of sample. nih.gov Coupling CE with MS provides excellent resolution and sensitivity for the analysis of ionic species related to this compound dissolution. nih.gov
These coupled methods enhance analytical specificity, accuracy, and precision, making them suitable for detailed pharmaceutical and environmental analyses where sulfate compounds may be present as an active ingredient or an impurity. ijpsjournal.comijsrtjournal.com
Thermogravimetry-Mass Spectrometry (TG-MS) for Evolved Gas Analysis
Thermogravimetry-Mass Spectrometry (TG-MS) is a powerful hyphenated technique that combines the quantitative mass loss measurements of thermogravimetric analysis (TGA) with the qualitative and quantitative gas identification capabilities of mass spectrometry (MS). process-insights.comamericanlaboratory.com As a this compound sample is heated in the TGA, any evolved gases are transferred via a heated capillary to the mass spectrometer for analysis. americanlaboratory.com This allows for the precise correlation of mass loss events with the specific molecules being released, such as water or sulfur oxides. process-insights.comeag.com
Detailed Research Findings:
Studies on the thermal decomposition of various metal sulfate hydrates demonstrate the utility of TG-MS in elucidating complex decomposition pathways. For instance, the analysis of iron(II) sulfate hexahydrate (FeSO₄·6H₂O) decomposition shows distinct steps. researchgate.net The initial mass losses below 300°C are correlated with the evolution of water (m/z = 18, 17, 16), corresponding to the sequential dehydration to tetrahydrate, monohydrate, and finally the anhydrous form. researchgate.netakjournals.com At higher temperatures, between 600°C and 800°C, the decomposition of the anhydrous sulfate occurs, with the MS detecting the release of sulfur dioxide (SO₂, m/z = 64) and oxygen (O₂, m/z = 32), leading to the formation of iron(III) oxide (Fe₂O₃). akjournals.comuniversallab.org
Similarly, in the study of basic ferric sulfate (Fe(OH)SO₄), TG-MS analysis identified two dehydration steps below 600°C, confirmed by the detection of water. universallab.org This was followed by the evolution of SO₂ and O₂ at higher temperatures, corresponding to the decomposition into hematite (B75146) (Fe₂O₃). universallab.org The analysis of calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) also showcases the technique's capability, where the first mass loss is identified as water, the second as carbon monoxide (CO), and the third as carbon dioxide (CO₂). americanlaboratory.com
The data from TG-MS experiments are typically presented as a plot of mass loss (from TGA) and ion current for specific m/z values (from MS) as a function of temperature. This allows for the unambiguous assignment of decomposition steps.
Interactive Data Table: Evolved Gas Analysis of Metal Sulfate Hydrates
| Compound | Temperature Range (°C) | Mass Loss (%) | Evolved Species (m/z) | Decomposition Product | Reference |
| FeSO₄·7H₂O | RT - 150 | ~25.5 | H₂O (18) | FeSO₄·4H₂O | mdpi.com |
| FeSO₄·4H₂O | 150 - 225 | ~12.7 | H₂O (18) | FeSO₄·H₂O | researchgate.netmdpi.com |
| FeSO₄·H₂O | 225 - 400 | ~10.5 | H₂O (18) | FeSO₄ | mdpi.com |
| FeSO₄ | 500 - 700 | ~44.5 | SO₂, O₂ (64, 32) | Fe₂O₃ | researchgate.netuniversallab.org |
| CaC₂O₄·H₂O | 100 - 250 | ~12.3 | H₂O (18) | CaC₂O₄ | americanlaboratory.com |
| CaC₂O₄ | 400 - 550 | ~19.2 | CO (28) | CaCO₃ | americanlaboratory.com |
| CaCO₃ | 650 - 850 | ~30.1 | CO₂ (44) | CaO | americanlaboratory.com |
Note: Temperature ranges and mass losses are approximate and can vary with heating rate and atmosphere.
Coupled Diffraction and Calorimetry for Phase Transition Characterization
Understanding the structural changes that accompany thermal events is crucial for characterizing sulfate monohydrates. The coupling of X-ray diffraction (XRD) with differential scanning calorimetry (DSC) allows for the simultaneous measurement of crystallographic and thermal changes in a material as a function of temperature. rigaku.comnih.gov This provides direct correlation between endothermic or exothermic events and specific phase transitions, such as polymorphism, dehydration, or fusion. rigaku.com
Detailed Research Findings:
In-situ XRD-DSC studies provide unambiguous evidence of phase transitions. For example, research on diserine this compound using DSC revealed sharp, Λ-shaped peaks between 255–270 K with a thermal hysteresis, indicating a first-order phase transition. researchgate.net Complementary temperature-dependent XRD studies confirmed changes in the crystal structure across this temperature range, identifying the phases as orthorhombic (Pmm2) at room temperature and tracking the structural changes at 343 K and 233 K. researchgate.net
The dehydration of gypsum (CaSO₄·2H₂O) is another well-studied example. Simultaneous Thermal Analysis (STA), which combines TGA and DSC, shows two distinct endothermic events below 250°C. netzsch.com These correspond to the two-step dehydration, first to bassanite (CaSO₄·0.5H₂O) and then to anhydrite (γ-CaSO₄). netzsch.com In-situ XRD performed under controlled temperature and humidity confirms the transformation from the dihydrate monoclinic structure to the hemihydrate and finally to the orthorhombic anhydrite structure.
High-pressure studies on nickel this compound (α-NiSO₄·H₂O) using single-crystal XRD in a diamond-anvil cell coupled with Raman spectroscopy have identified two second-order phase transitions at approximately 2.47 GPa and 6.5 GPa. acs.org The first transition involves a change from a monoclinic C2/c to a triclinic P-1 space group. acs.org These subtle transitions are detected through discontinuities in lattice parameters and changes in Raman spectra, demonstrating the power of coupled techniques in mapping the structural behavior of sulfate monohydrates under non-ambient conditions. acs.org
Interactive Data Table: Phase Transition Data for Selected Sulfates
| Compound | Technique | Transition Temperature/Pressure | Event Type | Structural Change | Reference |
| Diserine this compound | DSC, XRD | 255-270 K | First-order phase transition | Change in crystal structure | researchgate.net |
| Gypsum (CaSO₄·2H₂O) | STA (TGA/DSC) | ~140-160°C | Dehydration (Endotherm) | CaSO₄·2H₂O → CaSO₄·0.5H₂O | netzsch.com |
| Gypsum (CaSO₄·2H₂O) | STA (TGA/DSC) | ~180-220°C | Dehydration (Endotherm) | CaSO₄·0.5H₂O → γ-CaSO₄ | netzsch.com |
| Nickel this compound | XRD, Raman | 2.47 GPa | Second-order phase transition | C2/c → P-1 | acs.org |
| Nickel this compound | XRD, Raman | 6.5 GPa | Second-order phase transition | P-1 → P-1 | acs.org |
Advanced Chromatographic Techniques for Trace Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are indispensable for the quantitative analysis of trace impurities and degradation products related to this compound synthesis and stability. researchgate.nettandfonline.com These methods offer high sensitivity and selectivity, allowing for the separation and quantification of ionic species like sulfate and sulfamate (B1201201), as well as organic degradation products. tandfonline.comnih.gov
Detailed Research Findings:
In the context of pharmaceutical synthesis, where a sulfate salt of an active pharmaceutical ingredient (API) might be the final product, monitoring related substances and degradation products is critical. For instance, an HPLC method was developed to determine terbutaline (B1683087) sulfate and its potential degradation products, such as 3,5-dihydroxybenzoic acid. researchgate.net The method utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetic acid, with UV detection, demonstrating specificity and stability-indicating capabilities. researchgate.net
Ion chromatography is particularly well-suited for analyzing inorganic anions that may be present as impurities or arise from degradation. A method using IC with indirect UV detection was developed to quantify sulfamate and sulfate, two degradation products of the antiepileptic drug topiramate. tandfonline.com This method proved to be stability-indicating when used in conjunction with an HPLC assay for the parent drug. tandfonline.com Similarly, capillary electrophoresis has been presented as an alternative to IC for the determination of sulfate and sulfamate degradation products. nih.gov
Ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) provides even greater power for identifying unknown anionic degradation products. thermofisher.com In studies of lithium-ion battery electrolytes, this technique has been used to separate and identify various sulfate esters and inorganic sulfate, which increase in concentration as the battery degrades. thermofisher.com The chromatographic separation is based on the valency of the anions, providing structural clues that are confirmed by the high-accuracy mass data from the MS. thermofisher.com
Interactive Data Table: Chromatographic Conditions for Sulfate and Related Compound Analysis
| Analyte(s) | Technique | Column | Mobile Phase/Electrolyte | Detection | Application | Reference |
| Terbutaline sulfate & degradation products | HPLC | Hypersil 100 C18 | 0.15 M Ammonium acetate : Glacial acetic acid (96:4) | UV (270 nm) | Pharmaceutical formulation analysis | researchgate.net |
| Sulfamate, Sulfate | Ion Chromatography | Not specified | Not specified | Indirect UV | Drug substance degradation analysis | tandfonline.com |
| Sulfate, Sulfamate | Capillary Electrophoresis | Not specified | Potassium chromate, boric acid, tetradecyltrimethylammonium bromide | Indirect UV | Drug substance degradation analysis | nih.gov |
| Anionic degradation products (incl. sulfate) | IC-HRMS | Anion-exchange | Not specified | HRMS | Battery electrolyte degradation | thermofisher.com |
Emerging Research Directions and Future Outlook
Exploration of Novel Sulfate (B86663) Monohydrate Polymorphs and Metastable Phases
The discovery and characterization of new polymorphs—different crystal structures of the same compound—and metastable phases are critical for understanding the fundamental properties and potential applications of sulfate monohydrates. Polymorphism influences key characteristics such as solubility, stability, and reactivity.
Recent research has focused on the behavior of sulfate monohydrates under extreme conditions. For instance, investigations into kieserite (MgSO₄·H₂O) under high pressure have revealed a second-order phase transition from its common monoclinic (α-phase) structure to a triclinic (β-form) at 2.72 GPa. researchgate.net Similar pressure-induced transitions have been observed in other kieserite-type compounds, including those containing iron, cobalt, and nickel. researchgate.net These findings are significant for planetary science, suggesting that such high-pressure polymorphs could exist in the deep icy mantles of moons like Callisto. researchgate.net
The exploration for new polymorphs is not limited to high-pressure experiments. A combination of computational prediction and diverse experimental techniques—including solvent screening, templated sublimations, and gel-phase crystallization—is being used to systematically search for previously unobserved forms. acs.org This cooperative approach aims to maximize the chances of discovering elusive or metastable polymorphs that might not form under typical laboratory conditions. acs.org The identification of these new phases is crucial, as metastable forms can sometimes be kinetically favored during crystallization, even if they are not the most thermodynamically stable. arxiv.org Understanding the transition pathways between these forms is a key area of ongoing research. arxiv.orguniv-mrs.fr
Table 1: Pressure-Induced Phase Transitions in Kieserite-Type (MSO₄·H₂O) Compounds
| Compound | Formula | Initial Phase (Space Group) | Transition Pressure (GPa) | High-Pressure Phase (Space Group) | Reference |
|---|---|---|---|---|---|
| Magnesium Sulfate Monohydrate (Kieserite) | MgSO₄·H₂O | Monoclinic (C2/c) | 2.72 | Triclinic (P) | researchgate.net |
| Iron (II) this compound (Szomolnokite) | FeSO₄·H₂O | Monoclinic (C2/c) | 6.15 | Triclinic (P1) | researchgate.net |
| Cobalt (II) this compound | CoSO₄·H₂O | Monoclinic (C2/c) | 2.40 | Triclinic (P1) | researchgate.net |
| Nickel (II) this compound (Dwornikite) | NiSO₄·H₂O | Monoclinic (C2/c) | 2.47 | Triclinic (P1) | researchgate.netnih.gov |
Advanced Understanding of Interface-Controlled Phenomena in this compound Systems
The interface between a crystal and its surrounding environment (be it a solution or another solid) governs critical processes like nucleation, growth, and dissolution. A deeper understanding of these interface-controlled phenomena is essential for controlling crystallization outcomes and predicting material behavior.
Research into the hydration of calcium sulfate hemihydrate to form gypsum (a dihydrate, but with principles applicable to monohydrate systems) shows that the process is highly dependent on interactions at the crystal surface. sci-hub.se Additives can adsorb onto the surface of growing crystal nuclei, which can alter the surface energy and inhibit crystal growth. sci-hub.sejkcs.or.kr For example, hydrolyzed wheat protein can form a chemisorbed layer on gypsum nuclei, slowing the hydration process. jkcs.or.kr
The energy associated with the crystal-matrix interface can act as a penalty to growth, especially for smaller crystals. semanticscholar.org This can lead to size-dependent growth rates, a phenomenon that has been quantitatively studied in natural rock samples. semanticscholar.org In industrial processes like the production of phosphoric acid, controlling the crystal size of the by-product phosphogypsum is crucial for filterability. journalssystem.com The addition of seed crystals or surfactants can enhance crystal growth rates by modifying interfacial properties. journalssystem.com
Mathematical models are being developed to describe the advance of reaction interfaces, such as during the dehydration of lithium this compound. researchgate.netd-nb.info These models, validated by in-situ microscopy, help to distinguish between processes limited by the chemical reaction at the interface and those limited by the diffusion of reactants or products. researchgate.net This research reveals that even for large crystals, the rate of interface advance can be influenced by mass diffusion, highlighting the complex interplay of phenomena at the reaction front. researchgate.netd-nb.info
Development of Next-Generation Analytical Instrumentation for In Situ Detection
The ability to monitor chemical and physical changes in real-time, or in situ, is revolutionizing the study of sulfate monohydrates. Next-generation analytical instruments allow researchers to observe processes like hydration, dehydration, and phase transitions as they happen, providing unprecedented insight.
Raman spectroscopy has emerged as a particularly powerful tool. wustl.edu It is non-invasive and requires minimal sample preparation, making it ideal for studying delicate hydrated compounds. jst.go.jp Fiber-optic Raman probes can be used to monitor the hydration of cementitious materials directly within a reacting paste. jst.go.jp Furthermore, remote Raman spectroscopy, capable of analyzing materials from meters away, is being combined with machine learning to identify and monitor different hydration states of salts like sodium sulfate and gypsum in historic buildings, aiding in their conservation. acs.org This technique holds promise for quantifying aqueous sulfate concentrations in complex geological fluids, such as those trapped in fluid inclusions. researchgate.netresearchgate.net
Synchrotron-based X-ray diffraction is another key technique, especially for studying materials under extreme pressures in diamond anvil cells. researchgate.net This method allows for the precise determination of crystal structures during pressure-induced phase transitions, providing the data needed to understand the polymorphism of compounds like kieserite. researchgate.netacs.org
For process monitoring, ultrasonic spectroscopy is being developed to measure crystal volume concentration and particle size during crystallization in real-time, without the need for sample extraction. whiterose.ac.uk This process analytical technology (PAT) is crucial for controlling industrial crystallization and ensuring product quality. whiterose.ac.uk
Table 2: Advanced Analytical Techniques for In Situ this compound Studies
| Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| Raman Spectroscopy | Monitoring hydration/dehydration, phase transitions, analysis of fluid inclusions | Molecular structure, phase identification, species concentration | wustl.edujst.go.jpacs.org |
| Synchrotron X-ray Diffraction (with Diamond Anvil Cell) | Studying materials under high pressure | Crystal structure, lattice parameters, phase transitions | researchgate.net |
| Ultrasonic Spectroscopy | In-line monitoring of industrial crystallization | Particle size, crystal volume concentration, growth kinetics | whiterose.ac.uk |
| Hot-Stage Microscopy | Observing thermal decomposition and interface advance | Visual tracking of reaction fronts, reaction kinetics | researchgate.netd-nb.info |
Bridging Multiscale Experimental and Computational Approaches for Comprehensive Understanding
To achieve a truly comprehensive understanding of this compound systems, researchers are increasingly bridging experimental observations with computational modeling across multiple scales. This integrated approach connects molecular-level interactions to the macroscopic behavior of materials.
At the molecular level, computational methods like Density Functional Theory (DFT) are used to predict the stability and properties of new polymorphs, guiding experimental synthesis efforts. arxiv.orgarxiv.org Molecular modeling can also calculate the surface energies of different crystal faces and simulate how additives interact with these surfaces, explaining observed effects on crystal growth and morphology. sci-hub.senih.gov
At the mesoscale, models are being developed to simulate nucleation and crystal growth, taking into account factors like supersaturation and diffusion. researchgate.netmdpi.com For example, the CEMHYD3D model, originally for cement, has been adapted to simulate the hydration of calcium sulfates, incorporating dissolution, diffusion, and precipitation kinetics. researchgate.netresearchgate.net
This multiscale framework is essential for "synthonic engineering," where molecular and crystallographic knowledge is used to predict and control the physical and chemical properties of formulated products. nih.govacs.org By building models that cascade from the molecular level up to the scale of particle interactions and process behavior, scientists can better design and control crystallization processes to achieve desired outcomes. acs.orgosti.gov The ultimate goal is a predictive understanding of nucleation and growth that can accelerate the development of new materials and optimize industrial processes. osti.gov
Future Discoveries and Characterization in Planetary Science and Astromineralogy
Sulfate monohydrates are key minerals in the field of planetary science, as their presence provides crucial clues about the history of water on other celestial bodies. Future missions and advanced analytical techniques are poised to revolutionize our understanding of these extraterrestrial minerals.
Sulfate minerals are known to be widespread on the surface of Mars. usra.edu Orbital observations have suggested the presence of monohydrated magnesium sulfates, while rovers have identified various calcium and iron sulfates in situ. usra.edu The Perseverance rover, using its SHERLOC and PIXL instruments, has identified possible amorphous and crystalline Mg-sulfates and Ca-sulfates in the igneous rocks of Jezero Crater. usra.edu These findings provide insights into the past aqueous environments and hydrological cycles on Mars. usra.edu
Recent discoveries by the Curiosity rover have further highlighted the complex sulfur chemistry on Mars, including the surprising find of elemental sulfur, which forms under a narrow range of conditions. nasa.govnasa.gov The rover has also found evidence of carbonates within sulfate-rich rock layers, suggesting Mars once had a thicker, carbon dioxide-rich atmosphere capable of supporting liquid water. sciencedaily.comuchicago.edu
The study of this compound polymorphs under high pressure is directly relevant to the interiors of icy moons like Ganymede and Callisto. researchgate.net The discovery that a high-pressure form of kieserite (β-MgSO₄·H₂O) could be a significant rock-forming mineral in Callisto's deep icy mantle provides a critical data point for models of these planetary bodies. researchgate.net
Future planetary missions will carry increasingly sophisticated instruments for in-situ mineralogical analysis. The continued development of remote and microbeam Raman spectroscopy will be particularly valuable for identifying different sulfate hydration states and potentially detecting signs of past microbial life, for which sulfate minerals could have provided an energy source. wustl.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
